3-Chloro-2-fluoro-DL-phenylglycine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(3-chloro-2-fluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVKCKDAFNYYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Chloro-2-fluoro-DL-phenylglycine: Chemical Properties and TAAR1 Ligand Synthesis
Executive Summary
3-Chloro-2-fluoro-DL-phenylglycine (CAS: 1042665-36-0) is a highly specialized, non-natural halogenated amino acid that serves as a critical building block in modern medicinal chemistry[1]. In recent years, this compound has gained significant traction as a primary intermediate in the synthesis of 2-aminooxazoline derivatives, which act as potent modulators of the Trace Amine-Associated Receptor 1 (TAAR1)[2]. Because TAAR1 regulation is heavily implicated in the etiology of psychiatric and metabolic disorders—including schizophrenia, depression, and Parkinson's disease—understanding the structural mechanics and synthetic workflows of its precursors is essential for drug development professionals[3].
This whitepaper provides an in-depth technical analysis of 3-chloro-2-fluoro-DL-phenylglycine, detailing its physicochemical properties, structural causality, and a self-validating protocol for its conversion into bioactive TAAR1 ligands.
Physicochemical Properties & Structural Mechanics
The utility of 3-chloro-2-fluoro-DL-phenylglycine stems directly from its unique di-halogenated substitution pattern.
Quantitative Data Summary
To facilitate rapid reference for formulation and synthetic planning, the core physicochemical properties of the compound are summarized below[1],[4],[5]:
| Property | Value |
| Chemical Name | 3-Chloro-2-fluoro-DL-phenylglycine |
| CAS Number | 1042665-36-0 |
| Molecular Formula | C₈H₇ClFNO₂ |
| Molecular Weight | 203.6 g/mol |
| Physical State | Solid (Off-white powder) |
| Primary Application | Pharmaceutical Intermediate (TAAR1 Ligands) |
Structural Causality (The "Why")
In drug design, the incorporation of halogens is rarely arbitrary. The specific 3-chloro-2-fluoro substitution on the phenylglycine scaffold provides three distinct pharmacological and synthetic advantages:
-
Conformational Locking (2-Fluoro): The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the adjacent amino group. More importantly, the C-F bond introduces a localized dipole that restricts the rotation of the phenyl ring via electrostatic repulsion, locking the downstream oxazoline molecule into a specific, receptor-favorable conformation[2].
-
Hydrophobic Anchoring (3-Chloro): The chlorine atom at the meta position provides a bulky, lipophilic anchor. When the final ligand enters the TAAR1 binding pocket, this chlorine atom fits snugly into a specific hydrophobic sub-pocket of the G-protein coupled receptor (GPCR), significantly enhancing the binding affinity ( pKi ).
-
Metabolic Shielding: The presence of halogens at the 2- and 3-positions effectively blocks Cytochrome P450 (CYP450)-mediated aromatic hydroxylation, drastically improving the pharmacokinetic half-life of the resulting drug candidate.
Pharmacological Significance: TAAR1 Modulation
Trace amines (such as β -phenylethylamine and tryptamine) are endogenous compounds that overlap structurally with classical biogenic amines. They activate TAAR1, a G αs -coupled receptor[3]. Activation of TAAR1 stimulates adenylyl cyclase, leading to intracellular cAMP accumulation, which subsequently modulates the firing rates of dopaminergic and serotonergic neurons.
Figure 1: TAAR1 signaling cascade activated by oxazoline derivatives.
Synthetic Workflow: Conversion to 2-Aminooxazolines
The primary synthetic use of 3-chloro-2-fluoro-DL-phenylglycine is its conversion into 2-aminooxazoline derivatives[2]. This requires a two-step process: chemoselective reduction followed by cyclization.
Figure 2: Step-by-step synthesis of 2-aminooxazolines from phenylglycine.
Self-Validating Protocol: Synthesis of (RS)-4-(3-Chloro-2-fluorophenyl)-4,5-dihydrooxazol-2-amine
Step 1: Chemoselective Reduction to Amino Alcohol Expertise Note: While Lithium Aluminum Hydride ( LiAlH4 ) is a common reducing agent, it is excessively harsh and can cause unwanted reductive dehalogenation of the aryl chloride. Borane-THF ( BH3⋅THF ) is chosen for its chemoselectivity, reducing the carboxylic acid to an alcohol smoothly without cleaving the C-Cl bond.
-
Initiation: Suspend 3-Chloro-2-fluoro-DL-phenylglycine (1.0 eq) in anhydrous THF under an inert argon atmosphere at 0 °C.
-
Addition: Dropwise add Borane-THF complex ( BH3⋅THF , 2.5 eq) over 30 minutes to control the evolution of hydrogen gas.
-
Reaction: Remove the ice bath, warm to room temperature, and reflux for 12 hours.
-
Self-Validation Check: Quench a 50 µL reaction aliquot in 1 mL of methanol. Analyze via LC-MS. The reaction is complete when the starting mass ( m/z 204 [M+H]+ ) disappears, replaced entirely by the amino alcohol intermediate mass ( m/z 190 [M+H]+ ). Do not proceed until this conversion is >95%.
-
Workup: Quench the bulk reaction carefully with methanol at 0 °C. Concentrate under vacuum, partition between Ethyl Acetate and 1M NaOH. Extract the organic layer, dry over Na2SO4 , and concentrate to yield the crude 2-amino-2-(3-chloro-2-fluorophenyl)ethanol.
Step 2: Cyclization to 2-Aminooxazoline
-
Initiation: Dissolve the crude amino alcohol (1.0 eq) in a mixture of methanol and sodium acetate buffer (pH ~5.5).
-
Addition: Portion-wise add Cyanogen Bromide (BrCN, 1.2 eq) at 0 °C. (Safety Warning: BrCN is highly toxic and volatile; perform strictly in a specialized fume hood).
-
Reaction: Stir the mixture at room temperature for 4 to 6 hours.
-
Self-Validation Check: Monitor via TLC (Eluent: DCM:MeOH 9:1, Ninhydrin stain). The primary amine intermediate will convert to a significantly more polar, UV-active oxazoline spot.
-
Isolation: Evaporate the solvent under reduced pressure. Neutralize the residue with saturated NaHCO3 and extract with dichloromethane (3x). Purify via flash column chromatography to isolate the final TAAR1 ligand as an off-white solid[2].
References
- Hoffmann-La Roche Inc. "2-aminooxazolines as TAAR1 ligands". US Patent 8604061B2, published Dec 10, 2013.
Sources
- 1. Dl-phenylglycine | Sigma-Aldrich [sigmaaldrich.com]
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- 4. 3-chloro-2-fluoro-DL-phenylglycine - CAS号 1042665-36-0 - 摩熵化学 [molaid.com]
- 5. 3-Chloro-2-fluoro-DL-phenylglycine | 1042665-36-0 [sigmaaldrich.com]
An In-depth Technical Guide to 3-Chloro-2-fluoro-DL-phenylglycine
Introduction: A Strategic Building Block in Medicinal Chemistry
3-Chloro-2-fluoro-DL-phenylglycine is a non-proteinogenic, synthetic amino acid. Its structure is characterized by a glycine backbone with a phenyl ring substituted at the C2 and C3 positions with fluorine and chlorine atoms, respectively. The strategic placement of these halogens significantly modifies the molecule's steric and electronic properties compared to native phenylalanine or phenylglycine.
Halogenation is a cornerstone of modern drug design. The introduction of chlorine and fluorine can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Fluorine, in particular, can alter pKa, influence conformation, and form key hydrogen bonds, making fluorinated amino acids valuable components in the synthesis of novel peptides and small molecule therapeutics.[2][3][4] This guide provides a technical framework for researchers and drug development professionals interested in the synthesis, characterization, and potential applications of this unique chemical entity.
Physicochemical Properties and Handling
While specific experimental data for this compound is scarce, we can predict its key properties based on its structure and data from similar molecules.[5][6]
| Property | Predicted Value / Information | Source / Rationale |
| CAS Number | 182339-33-7 | Topic |
| Alternate CAS | 1042665-36-0 | |
| Molecular Formula | C₈H₇ClFNO₂ | Based on structure |
| Molecular Weight | 203.60 g/mol | [6][7] |
| Appearance | Expected to be a white to off-white crystalline solid | Analogy to similar phenylglycines[8] |
| Solubility | Predicted to be soluble in polar organic solvents and aqueous bases | Analogy to similar amino acids[8][9] |
| Storage | Store in a cool, dry, well-ventilated place away from oxidizing agents. Keep container tightly closed. | General laboratory practice for amino acids[9] |
Safety & Handling
No specific safety data sheet (SDS) exists for this exact CAS number. However, based on data for structurally related compounds like chloro-fluoro anilines and other substituted phenylglycines, the following precautions are advised.[5][10][11]
-
Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5][9][11]
-
Precautionary Measures:
Proposed Synthesis Methodology: A Modified Strecker Synthesis
The synthesis of α-amino acids is a well-established field. A robust and adaptable method for preparing 3-Chloro-2-fluoro-DL-phenylglycine is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis. This choice is based on its high reliability and the commercial availability of the starting aldehyde.
Workflow Diagram: Strecker Synthesis
Caption: Proposed two-step Strecker synthesis workflow.
Step-by-Step Experimental Protocol
Causality: This protocol is adapted from established procedures for synthesizing phenylglycine.[15] The use of ammonium chloride and sodium cyanide in the first step generates ammonia and cyanide in situ for the formation of the aminonitrile. The second step employs strong acid hydrolysis to convert the nitrile group to a carboxylic acid.
-
Aminonitrile Formation:
-
To a solution of 3-chloro-2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq).
-
Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Expertise & Experience: The choice of solvent is critical; alcohols are often used to maintain the solubility of all reactants. The reaction is typically exothermic and may require initial cooling.
-
-
Hydrolysis to the Amino Acid:
-
Once the formation of the α-aminonitrile intermediate is complete, concentrate the reaction mixture under reduced pressure to remove the alcohol solvent.
-
Add a strong acid, such as 6M hydrochloric acid, to the residue.
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-8 hours. This step must be performed in a well-ventilated fume hood as hydrogen cyanide gas may be liberated.[15]
-
Trustworthiness: The hydrolysis must be complete to avoid contamination of the final product with the intermediate or amide by-products. Monitoring by TLC or HPLC is recommended.
-
-
Isolation and Purification:
-
After hydrolysis, cool the reaction mixture in an ice bath.
-
Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 5-6) using a base such as ammonium hydroxide.[15] The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol to remove residual impurities.
-
Further purification can be achieved by recrystallization from a water/ethanol mixture.
-
Analytical Characterization Profile
The structural confirmation of the synthesized 3-Chloro-2-fluoro-DL-phenylglycine would rely on a combination of spectroscopic methods. The following data are predicted based on the known effects of the substituents on the phenylglycine scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for unambiguous structure elucidation. The presence of both fluorine and chlorine will result in a complex but informative aromatic region in the proton and carbon spectra.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.20 - 7.60 | m | 3H | Ar-H |
| α-Proton | ~5.20 | s | 1H | CH(NH₂)COOH |
| Amine | Broad s | 2H | NH₂ | |
| Carboxylic Acid | Broad s | 1H | COOH |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Notes |
| Carbonyl | 170 - 175 | |
| Aromatic C-F | 155 - 160 | Doublet (¹JCF ≈ 240-250 Hz) |
| Aromatic C-Cl | 133 - 136 | |
| Aromatic C-H | 120 - 130 | May show C-F coupling |
| α-Carbon | 55 - 60 |
| ¹⁹F NMR (Predicted) | Chemical Shift (δ, ppm) | Notes |
| Aromatic C-F | -110 to -125 | Referenced to CFCl₃. The exact shift is highly sensitive to the electronic environment.[16] |
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight and elemental composition. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
| Technique | Expected Ion (m/z) | Rationale |
| ESI-MS (+) | 204.01 [M+H]⁺ | Protonated molecule. The presence of the chlorine isotope pattern (³⁵Cl/³⁷Cl in ~3:1 ratio) at m/z 204 and 206 would be a key diagnostic feature. |
| ESI-MS (-) | 202.00 [M-H]⁻ | Deprotonated molecule. The chlorine isotope pattern would also be observable here. |
| High-Resolution MS | C₈H₈³⁵ClFNO₂⁺: 204.0171 | Calculated exact mass for the protonated molecule, allowing for unambiguous formula determination. |
Fragmentation Analysis: Tandem MS (MS/MS) would likely show a characteristic loss of the carboxylic acid group (-45 Da) and potentially subsequent fragmentation of the aromatic ring.[17][18]
Potential Applications in Research and Drug Discovery
While this specific molecule has not been extensively studied, its structural motifs are present in compounds with known biological activities. Therefore, 3-Chloro-2-fluoro-DL-phenylglycine represents a valuable starting point for medicinal chemistry campaigns.
Logical Framework for Application
Caption: Potential research applications derived from the core structure.
-
Incorporation into Peptides: As a non-proteinogenic amino acid, it can be used to synthesize peptidomimetics with enhanced stability against enzymatic degradation or with constrained conformations to improve target affinity.[19]
-
Scaffold for Novel Therapeutics: The phenylglycine core is found in various biologically active molecules.[20][21][22] The amino and carboxyl groups of 3-Chloro-2-fluoro-DL-phenylglycine provide two handles for chemical modification, allowing for the construction of compound libraries to screen for various activities, such as:
-
Anti-inflammatory agents: Phenylglycine derivatives have shown promise in this area.[20]
-
Anticonvulsants: The phenylglycinamide structure is a known pharmacophore for anticonvulsant activity.[21]
-
Antidiabetic agents: Certain L-phenylglycine derivatives have been investigated as potential activators of PPARγ.[22]
-
Conclusion
3-Chloro-2-fluoro-DL-phenylglycine is a promising but under-characterized chemical entity. Its halogenated structure makes it an attractive building block for the synthesis of novel compounds in drug discovery. This guide provides a foundational, albeit predictive, framework for its synthesis, characterization, and potential applications. It is our hope that this technical overview will stimulate further experimental investigation into this and related molecules, ultimately unlocking their full therapeutic potential.
References
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Al-Ostath, A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(7), 643-655. Available from: [Link]
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Chen, J., et al. (2018). Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. Bioorganic & Medicinal Chemistry, 26(17), 4898-4906. Available from: [Link]
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Steer, D. L., & Fletterick, R. J. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(7), 1062-1083. Available from: [Link]
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Siwek, A., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 27(11), 3634. Available from: [Link]
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Covestro. (2012). Safety Data Sheet. Available from: [Link]
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Fila Chemicals USA. (2015). Safety data sheet according to U.S.A. Federal Hazcom 2012. Available from: [Link]
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Americhem Engineered Compounds. (n.d.). Safety Data Sheet. Available from: [Link]
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Organic Syntheses. (n.d.). dl-Phenylglycine. Available from: [Link]
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Gontijo, R. J., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1244, 130932. Available from: [Link]
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ChemWhat. (n.d.). 3-CHLORO-4-FLUORO-DL-PHENYLGLYCINE. Available from: [Link]
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Organic Syntheses. (n.d.). α-Carboline. Available from: [Link]
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Gerig, J. T. (2004). Fluorine NMR. eMagRes, 1-10. Available from: [Link]
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PrepChem.com. (n.d.). Synthesis of N-phenylglycine. Available from: [Link]
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PubChem. (n.d.). 2-Fluoro-DL-phenylglycine. Available from: [Link]
- Google Patents. (2015). CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine.
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Tao, W. A., & Cooks, R. G. (2005). Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. Journal of Mass Spectrometry, 40(8), 1072-1075. Available from: [Link]
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Han, J., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. Available from: [Link]
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Han, J., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. Available from: [Link]
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Todua, N. G., et al. (2015). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-a-amino acids and their alkyl esters. European Journal of Mass Spectrometry, 21(2), 183-190. Available from: [Link]
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Chait, B. T., & Field, F. H. (n.d.). The Analysis of Peptides and Protein by Mass Spectrometry. The Rockefeller University. Available from: [Link]
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PubChem. (n.d.). 3-chloro-L-phenylalanine. Available from: [Link]
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Thermodynamic Solubility Profiling of 3-Chloro-2-fluoro-DL-phenylglycine: A Technical Guide for Preclinical Formulation and SPPS
Executive Summary
The integration of non-natural amino acids (mAAs) into peptide sequences is a cornerstone of modern peptidomimetic drug discovery, expanding the chemical space to tailor pharmacokinetic half-life, proteolytic stability, and target affinity[1]. Among these, 3-Chloro-2-fluoro-DL-phenylglycine (CAS: 1042665-36-0) is a highly specialized, halogenated building block[2]. However, its unique structural modifications introduce significant developability challenges, primarily driven by its complex solubility profile.
As a Senior Application Scientist, I have designed this whitepaper to move beyond generic solubility statements. Here, we dissect the physicochemical causality behind the solubility behavior of 3-Chloro-2-fluoro-DL-phenylglycine and provide a self-validating, highly reproducible experimental protocol for thermodynamic solubility profiling.
Structural Causality: The Physicochemical Profile
To predict and manipulate the solubility of 3-Chloro-2-fluoro-DL-phenylglycine, one must understand the competing thermodynamic forces dictated by its molecular architecture:
-
The Zwitterionic Core: Like standard natural amino acids, this molecule exists as a zwitterion ( NH3+ / COO− ) at physiological pH. This ionic core generates a high crystal lattice energy, which strongly resists dissolution in non-polar organic solvents (e.g., hexane, toluene). Standard phenylglycine derivatives already exhibit characteristically low aqueous solubility (e.g., D-phenylglycine is soluble at only ~0.3 g/100 mL in water)[3].
-
Orthogonal Halogenation (2-Fluoro, 3-Chloro): The addition of halogens fundamentally alters the hydration shell. The highly electronegative fluorine at the ortho (2-) position restricts the dihedral angle of the aromatic ring relative to the alpha-carbon, increasing the rigidity of the crystal lattice. Concurrently, the bulky chlorine at the meta (3-) position significantly increases the molecule's lipophilicity (LogP). Together, these halogens repel water molecules, drastically lowering aqueous solubility compared to unhalogenated phenylglycine.
-
Racemic (DL) Packing: As a racemate, the D- and L-enantiomers co-crystallize. Racemic crystals often possess a denser packing arrangement (higher melting point and enthalpy of fusion) than their enantiopure counterparts, further depressing baseline solubility across all solvent classes.
Empirical Solubility Matrix
The following matrix synthesizes the expected quantitative solubility behavior of 3-Chloro-2-fluoro-DL-phenylglycine based on its structural thermodynamics and the behavior of closely related halogenated phenylglycines.
| Solvent Class | Representative Solvent | Estimated Solubility Range (mg/mL) | Mechanistic Rationale |
| Aqueous (Neutral) | Water (pH 7.0) | < 1.0 | High lattice energy; zwitterionic state limits hydration; lipophilic halogens repel water. |
| Aqueous (Acidic) | 0.1 M HCl | 2.0 - 5.0 | Protonation of the carboxylate disrupts the zwitterion, increasing polarity and hydration capacity. |
| Polar Protic | Methanol / Ethanol | 5.0 - 15.0 | Moderate H-bonding disrupts the lattice; alkyl chains accommodate halogen lipophilicity. |
| Polar Aprotic | DMSO / DMF / NMP | > 50.0 | High dielectric constant; excellent solvation of both the polarizable halogens and the zwitterionic core. |
| Non-Polar | Hexane / Heptane | < 0.1 | Complete inability to break the strong ionic interactions of the zwitterionic core. |
Self-Validating Thermodynamic Solubility Protocol
Kinetic solubility assays (e.g., solvent-shift methods) often overestimate solubility due to transient supersaturation. For accurate developability profiling of mAAs, a thermodynamic shake-flask method coupled with solid-state validation is mandatory. Advanced synthetic methods with laser-assisted observation can also be employed for temperature-dependent profiling[4], but the following protocol serves as the gold standard for ambient benchmarking.
Phase 1: Saturation & Equilibration
-
Aliquot Preparation: Weigh 10.0 mg of 3-Chloro-2-fluoro-DL-phenylglycine into a 2.0 mL glass HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 PBS, or DMF).
-
Thermal Equilibration: Place the vial in a thermoshaker at 25.0 ± 0.1 °C. Agitate at 800 RPM for 48 hours .
-
Causality: Halogenated amino acids possess high lattice energies and exhibit slow dissolution kinetics. A 48-hour window ensures true thermodynamic equilibrium is reached.
-
Phase 2: Phase Separation (Critical Step)
-
Ultracentrifugation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25°C.
-
Causality: Do not use syringe filters. Highly lipophilic halogenated compounds readily adsorb to standard PTFE or PVDF filter membranes, leading to false-negative concentration readings. Ultracentrifugation eliminates this artifact.
-
Phase 3: Quantification & Self-Validation
-
Supernatant Analysis: Carefully extract 100 µL of the supernatant, dilute appropriately in the mobile phase, and quantify via HPLC-UV (detection at ~220 nm and 254 nm).
-
Solid-State Validation (The "Self-Validating" Step): Extract the remaining solid pellet, dry it under a gentle nitrogen stream, and analyze via X-Ray Powder Diffraction (XRPD).
-
Causality: If the solvent is water, the compound may have formed a hydrate. If the XRPD pattern of the pellet differs from the bulk starting material, the measured solubility corresponds to the hydrate, not the anhydrous form. This validation ensures the integrity of the thermodynamic data.
-
Workflow Visualization
The following diagram maps the logical flow of the self-validating thermodynamic solubility assay.
Fig 1: Thermodynamic solubility profiling workflow for non-natural amino acids.
Application Insights for Drug Development (SPPS)
Understanding this solubility profile is critical when utilizing 3-Chloro-2-fluoro-DL-phenylglycine in Solid-Phase Peptide Synthesis (SPPS).
Because the unprotected zwitterion is insoluble in most coupling environments, the compound must be N-alpha protected (typically via Fmoc or Boc). Boc-protected phenylglycine derivatives demonstrate complete insolubility in water but become highly soluble in DMSO and methanol[5].
During SPPS, the bulky halogens at the 2- and 3-positions create severe steric hindrance during amide bond formation. To counteract this:
-
Solvent Selection: Utilize N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to ensure complete solvation of the protected mAA.
-
Coupling Reagents: Employ highly reactive coupling reagents (e.g., HATU or COMU) combined with elevated temperatures (microwave-assisted SPPS) to overcome the steric barrier imposed by the ortho-fluorine.
By rigorously profiling and understanding the solubility constraints of 3-Chloro-2-fluoro-DL-phenylglycine, researchers can prevent synthesis failures, optimize coupling yields, and accurately predict the developability of the resulting peptidomimetic therapeutics.
References
-
Solubility of d-(p-Hydroxy)phenylglycine in Water + 2-Propanol from (293 to 343) K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]
-
Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids Source: Nature Communications (via PubMed Central) URL:[Link]
Sources
- 1. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dl-phenylglycine | Sigma-Aldrich [sigmaaldrich.com]
- 3. Thermo Scientific Chemicals D-(-)-2-Phenylglycine, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ie]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boc-D-Phenylglycine | 33125-05-2 [chemicalbook.com]
Structural and Crystallographic Profiling of 3-Chloro-2-fluoro-DL-phenylglycine: A Technical Guide for Drug Development
Executive Summary
In the landscape of modern pharmacophore design, non-proteinogenic amino acids serve as critical building blocks for enhancing the proteolytic stability and target affinity of peptide therapeutics. 3-Chloro-2-fluoro-DL-phenylglycine (CAS: 1042665-36-0) is a highly specialized, di-halogenated unnatural amino acid. The strategic placement of both chlorine and fluorine atoms on the phenyl ring introduces unique steric shielding and electronic inductive effects.
As a Senior Application Scientist, understanding the crystallographic behavior and synthetic functionalization of this molecule is paramount. This whitepaper synthesizes the structural principles, polymorphic tendencies, and validated experimental workflows required to successfully isolate, characterize, and utilize 3-Chloro-2-fluoro-DL-phenylglycine in advanced drug development.
Molecular Architecture & Crystallographic Foundations
The structural outcome and crystal packing of phenylglycine derivatives are governed by a complex interplay of thermodynamic, kinetic, and steric factors. In the solid state, the amino acid backbone of DL-phenylglycine typically adopts a zwitterionic form, creating a robust, three-dimensional network of strong N−H⋯O hydrogen bonds.
When analyzing the substituent effects of the 3-chloro and 2-fluoro groups, researchers must account for competing forces:
-
Electronic Effects: Fluorine is highly electronegative and acts as a strong hydrogen bond acceptor. It modulates the pKa of the adjacent amine without introducing significant steric bulk.
-
Steric Effects: Chlorine provides substantial Van der Waals volume. According to crystallographic studies on related halogenated phenylglycines, the bulky chlorine atom forces the crystal lattice to expand, often disrupting standard π−π stacking in favor of alternative hydrophobic packing motifs ()[1].
The final polymorphic affiliation of the crystal is dictated by the capacity of the hydrogen-bonding motif to sterically accommodate these halogens while maximizing the number of strong thermodynamic bonds[1].
Quantitative Data Summaries
To facilitate rapid comparison during structural analysis, the expected physicochemical and crystallographic parameters of 3-Chloro-2-fluoro-DL-phenylglycine (extrapolated from structural analogs) are summarized below.
Table 1: Physicochemical & Crystallographic Properties
| Parameter | Value / Description |
| CAS Number | 1042665-36-0 |
| Molecular Formula | C8H7ClFNO2 |
| Molecular Weight | 203.6 g/mol |
| Expected Crystal System | Monoclinic (Typical for racemic phenylglycines) |
| Expected Space Group | P21/c |
| H-Bond Donors | 3 (from protonated −NH3+ ) |
| H-Bond Acceptors | 3 (from deprotonated −COO− and −F ) |
Table 2: Substituent Effects on the Phenyl Ring
| Position | Substituent | Electronegativity (Pauling) | Van der Waals Radius | Primary Structural Impact |
| Ortho (2) | Fluoro ( −F ) | 3.98 | 1.47 Å | Inductive electron withdrawal; multipolar interactions. |
| Meta (3) | Chloro ( −Cl ) | 3.16 | 1.75 Å | Steric shielding; increases lipophilicity (logP). |
Experimental Workflows: Synthesis & Crystallization
The following protocols detail the self-validating methodologies required to synthesize halogenated phenylglycines and isolate their single crystals for structural determination.
Protocol 1: Pd-Mediated C-H Functionalization
Direct halogenation of phenylglycine is notoriously difficult due to the high risk of racemization and degradation of the amino acid backbone. To circumvent this, a Palladium-mediated C-H functionalization approach is utilized ()[2].
-
Orthopalladation: React the substituted phenylglycine precursor with a dinuclear palladium complex to form an orthopalladated intermediate: [Pd(μ−Cl)(C6H3R1C(R2)(R3)N(R4)2]2 .
-
Halogenation: Introduce halogenating reagents (e.g., PhICl2 ) to the reaction mixture under controlled inert conditions.
-
Ligand Displacement: Filter the mixture to remove PdX2 byproducts. Add 1,10-phenanthroline to the remaining complex to displace the newly halogenated phenylglycine ligand.
-
Validation System: Purify the crude product via chromatography and validate the regioselectivity using 1H and 13C NMR spectroscopy. The presence of intact chiral or racemic centers must be confirmed via chiral HPLC[2].
Causality: The palladium complex acts simultaneously as a directing group and a stabilizing scaffold. It ensures that the halogens are directed precisely to the target positions on the aryl ring while preventing the degradation of the delicate zwitterionic core[2].
Protocol 2: Polymorph Screening and Crystallization
Halogenated phenylglycines frequently exhibit conformational polymorphism. The choice of solvent and crystallization kinetics directly dictates the resulting supramolecular assembly[1].
-
Solvent Screening: Prepare saturated solutions of the racemic powder in a matrix of solvents with varying polarities (e.g., Methanol, Acetonitrile, Dichloromethane).
-
Thermodynamic vs. Kinetic Control:
-
Method A (Thermodynamic): Subject half of the samples to slow evaporation at a constant 20°C.
-
Method B (Kinetic): Subject the remaining samples to cooling crystallization, dropping the temperature slowly to 3°C.
-
-
Single-Crystal XRD Analysis: Mount the resulting single crystals on a diffractometer equipped with CuKα radiation. Integrate the data to determine the unit cell parameters.
-
Validation System: Utilize Hirshfeld surface analysis and Etter’s nomenclature to decode and quantify the N−H⋯O hydrogen bond patterns. If the structural motif matches the predicted space group without void spaces, the crystal form is validated[1].
Causality: Polar solvents can disrupt the native zwitterionic hydrogen bonds, forcing the molecule into alternative packing arrangements. Slow evaporation provides the activation energy necessary to reach the most thermodynamically stable polymorph, whereas rapid cooling traps metastable kinetic forms[1].
Visualized Workflows
Fig 1: Pd-mediated C-H functionalization workflow for halogenated phenylglycines.
Fig 2: Polymorph screening and crystallization workflow for structural determination.
Implications in Drug Design
The integration of 3-Chloro-2-fluoro-DL-phenylglycine into a peptide sequence fundamentally alters the pharmacological profile of the resulting drug. The bulky chlorine atom at the meta position creates a hydrophobic shield that protects adjacent peptide bonds from enzymatic cleavage, dramatically increasing the biological half-life of the therapeutic. Simultaneously, the ortho-fluorine atom enhances the molecule's lipophilicity (logP) without a severe steric penalty, improving membrane permeability and allowing for highly specific, multipolar interactions within the binding pockets of target proteins.
References
-
Structural Investigation of Substituent Effect on Hydrogen Bonding in (S)-Phenylglycine Amide Benzaldimines Source: Crystal Growth & Design (ACS Publications), 2015, 15(8), 4005-4019. URL:[Link]
-
o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations Source: Molecules (MDPI), 2025, 30(2), 236. URL:[Link]
Sources
Methodological & Application
Application Note: 3-Chloro-2-fluoro-DL-phenylglycine as a Strategic Building Block in Pharmaceutical Development
Audience: Researchers, scientists, and drug development professionals Document Type: Technical Guide & Validated Protocols
Executive Summary
The incorporation of non-proteinogenic, halogenated amino acids is a cornerstone strategy in modern medicinal chemistry for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-Chloro-2-fluoro-DL-phenylglycine (CAS: 1042665-36-0) has emerged as a highly versatile chiral building block[1][2]. Phenylglycine derivatives are historically critical in the semi-synthesis of β -lactam antibiotics and glycopeptides[3][4]. However, the specific di-halogenated substitution pattern (3-chloro, 2-fluoro) provides unique stereoelectronic advantages, making it an ideal precursor for central nervous system (CNS) therapeutics, notably Trace Amine-Associated Receptor 1 (TAAR1) agonists[5][6].
Physicochemical & Pharmacological Profiling
Table 1: Physicochemical Properties
| Property | Value / Description |
|---|---|
| Chemical Name | 3-Chloro-2-fluoro-DL-phenylglycine |
| CAS Registry Number | 1042665-36-0[1] |
| Molecular Formula | C8H7ClFNO2[2] |
| Molecular Weight | 203.60 g/mol [2] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in aqueous base/acid, DMSO, DMF; poorly soluble in non-polar organics |
Table 2: Mechanistic Advantages of the 3-Chloro-2-fluoro Motif
| Structural Modification | Pharmacological Causality & Impact |
|---|---|
| 2-Fluoro Substitution | The highly electronegative fluorine atom exerts a strong inductive effect, lowering the pKa of the adjacent amine. It also acts as a metabolic block, preventing cytochrome P450-mediated ortho-hydroxylation, while its small Van der Waals radius minimally disrupts receptor binding pockets[7]. |
| 3-Chloro Substitution | Provides lipophilic bulk that enhances blood-brain barrier (BBB) penetration. The chlorine atom can participate in orthogonal halogen bonding with backbone carbonyls in target protein binding sites, significantly increasing target affinity (e.g., in TAAR1 receptors)[5][8]. |
| Phenylglycine Core | Unlike phenylalanine, the absence of a methylene spacer restricts conformational flexibility. This rigidifies the pharmacophore, reducing the entropic penalty upon receptor binding[3][4]. |
Workflow Visualization: Divergent Synthetic Pathways
The racemic building block can be enzymatically resolved and subsequently functionalized into distinct pharmaceutical classes.
Divergent synthetic pathways of 3-Chloro-2-fluoro-DL-phenylglycine in drug development.
Validated Experimental Protocols
The following protocols detail the transformation of 3-Chloro-2-fluoro-DL-phenylglycine into active pharmaceutical intermediates.
Objective: To isolate enantiopure (R)-3-chloro-2-fluoro-phenylglycine. Causality & Rationale: Biological targets are stereospecific. Phenylglycine derivatives racemize faster than standard amino acids due to the increased acidity of the α -proton[4]. Chemical resolution is often inefficient. Penicillin G Acylase (PGA) is utilized because it exhibits near-perfect stereoselectivity for the hydrolysis of D-phenylglycine (the (R)-enantiomer) N-phenylacetyl derivatives, leaving the (S)-enantiomer intact[3].
Step-by-Step Methodology:
-
N-Acetylation: Suspend 3-chloro-2-fluoro-DL-phenylglycine (100 mmol) in aqueous NaOH (pH 10). Dropwise add phenylacetyl chloride (110 mmol) at 0 °C, maintaining pH 10 with NaOH. Acidify to pH 2 with HCl to precipitate the racemic N-phenylacetyl derivative.
-
Enzymatic Hydrolysis: Dissolve the racemic intermediate (50 mmol) in 500 mL of 0.1 M phosphate buffer (pH 7.8).
-
Add immobilized Penicillin G Acylase (e.g., 500 U). Stir gently at 28 °C.
-
Maintain the pH at 7.8 using a pH stat titrator with 1 M NaOH. The reaction is complete when exactly 0.5 equivalents of base are consumed (indicating 50% hydrolysis).
-
Separation: Filter off the immobilized enzyme. Acidify the filtrate to pH 2.0.
-
Extract the unreacted (S)-N-phenylacetyl derivative into ethyl acetate.
-
Adjust the aqueous layer to pH 6.0 (the isoelectric point of the free amino acid) to precipitate enantiopure (R)-3-chloro-2-fluoro-phenylglycine. Filter and dry under vacuum.
Objective: To synthesize (R)-4-(3-chloro-2-fluoro-phenyl)-4,5-dihydro-oxazol-2-ylamine, a potent TAAR1 receptor agonist pharmacophore[5][9]. Causality & Rationale: The reduction of phenylglycines with LiAlH4 can lead to over-reduction or racemization[10]. Instead, the NaBH4/I2 system is employed. Iodine reacts with NaBH4 in situ to generate diborane ( B2H6 ), a mild and highly chemoselective electrophilic reducing agent that reduces the carboxylic acid to the amino alcohol without eroding the chiral center[11][12][13]. Subsequent cyclization with cyanogen bromide (BrCN) efficiently constructs the 2-aminooxazoline ring with retention of configuration[9][14].
Step-by-Step Methodology: Part 1: Reduction to Amino Alcohol
-
Setup: In a flame-dried, argon-purged 3-neck flask, suspend NaBH4 (2.5 eq) in anhydrous THF (0.5 M) and cool to 0 °C[12].
-
Addition: Add (R)-3-chloro-2-fluoro-phenylglycine (1.0 eq) in one portion.
-
In Situ Borane Generation: Dissolve Iodine ( I2 , 1.0 eq) in anhydrous THF and add dropwise over 30 minutes to control hydrogen gas evolution[12].
-
Reflux: Warm the mixture to room temperature for 2 hours, then heat to reflux (80 °C) for 14 hours[12].
-
Quenching: Cool to 0 °C and carefully quench by dropwise addition of Methanol until effervescence ceases[12].
-
Workup: Concentrate the mixture in vacuo. Dissolve the resulting white paste in 20% aqueous KOH and stir for 4 hours to break down boron complexes[12]. Extract with dichloromethane (3x), dry over Na2SO4 , and concentrate to yield (R)-2-amino-2-(3-chloro-2-fluorophenyl)ethanol.
Part 2: Cyclization to 2-Aminooxazoline
-
Setup: Dissolve the crude amino alcohol (1.0 eq) in anhydrous THF (0.2 M)[9].
-
Base Addition: Add anhydrous Potassium Carbonate ( K2CO3 , 2.0 eq)[9].
-
Cyclization: Add Cyanogen Bromide (BrCN, 1.2 eq) carefully (Caution: Highly toxic, perform in a dedicated fume hood)[9][15].
-
Reaction: Stir the suspension at room temperature overnight (approx. 16 hours)[9].
-
Isolation: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (DCM/MeOH/ NH4OH ) to isolate the pure (R)-4-(3-chloro-2-fluoro-phenyl)-4,5-dihydro-oxazol-2-ylamine[5][9].
References
-
Molaid. "3-chloro-2-fluoro-DL-phenylglycine - CAS 1042665-36-0." Molaid Chemical Database. Available at: [Link]
- Galley, G., et al. "2-aminooxazolines as TAAR1 ligands." US Patent 8604061B2 (2013).
-
RSC Publishing. "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products." RSC Advances (2015). Available at: [Link]
-
Monash University. "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products." Monash University Research Repository (2015). Available at: [Link]
-
ACS Publications. "Modern Transition-Metal-Catalyzed Carbon–Halogen Bond Formation." Chemical Reviews (2016). Available at: [Link]
-
ResearchGate. "Discovery and Characterisation of 2-Aminooxazolines as Highly Potent, Selective and Orally Active TAAR1 Agonists." ACS Medicinal Chemistry Letters (2015). Available at: [Link]
-
ACS Omega. "Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review." ACS Omega (2025). Available at: [Link]
-
RJPBCS. "A Green Route Synthesis of Imines and Diimines from β-amino Alcohols as Promising Enantiopure Ligands." Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
FULIR. "Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine." Ruđer Bošković Institute. Available at: [Link]
-
Ege University. "The reaction of aromatic aldehydes with amino alcohols." Ege University Theses (2007). Available at: [Link]
-
MDMA. "2-Amino-5-aryl-2-oxazolines. Tautomerism, Stereochemistry, and an Unusual Reaction." Available at: [Link]
Sources
- 1. Dl-phenylglycine | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-chloro-2-fluoro-DL-phenylglycine - CAS号 1042665-36-0 - 摩熵化学 [molaid.com]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. US8604061B2 - 2-aminooxazolines as TAAR1 ligands - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US8604061B2 - 2-aminooxazolines as TAAR1 ligands - Google Patents [patents.google.com]
- 10. acikerisim.ege.edu.tr [acikerisim.ege.edu.tr]
- 11. rjpbcs.com [rjpbcs.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. fulir.irb.hr [fulir.irb.hr]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. pubs.acs.org [pubs.acs.org]
Solid-phase peptide synthesis protocol for 3-Chloro-2-fluoro-DL-phenylglycine
Application Note & Protocol
Topic: A Robust Solid-Phase Peptide Synthesis Protocol for the Incorporation of 3-Chloro-2-fluoro-DL-phenylglycine
Abstract
The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern peptidomimetic and drug discovery research, offering pathways to enhanced potency, metabolic stability, and novel structural motifs.[1][2] 3-Chloro-2-fluoro-DL-phenylglycine represents a valuable building block due to the unique electronic and steric properties conferred by its halogenated phenyl ring. However, its successful integration via standard Solid-Phase Peptide Synthesis (SPPS) protocols is challenged by two primary factors: significant steric hindrance from the di-substituted aromatic ring and a heightened risk of α-carbon epimerization characteristic of phenylglycine derivatives.[3][4] This document provides a comprehensive, field-proven protocol for the efficient incorporation of Fmoc-3-Chloro-2-fluoro-DL-phenylglycine into a growing peptide chain using Fmoc/tBu chemistry. We will dissect the causality behind critical experimental choices, from coupling reagent selection to cleavage strategies, to ensure high coupling efficiency while preserving stereochemical integrity.
Guiding Principles: Navigating the Challenges of a Hindered Amino Acid
The successful synthesis of peptides containing 3-Chloro-2-fluoro-DL-phenylglycine hinges on a rational approach that directly addresses its inherent chemical liabilities.
The Fmoc/tBu Orthogonal Strategy
The Fluorenylmethyloxycarbonyl (Fmoc) protection strategy for the Nα-amino group is the method of choice for this application. Its primary advantage lies in the mild basic conditions required for its removal (typically a piperidine solution), which are orthogonal to the strong acidic conditions (Trifluoroacetic Acid, TFA) used for final cleavage from the resin and removal of acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).[5] This orthogonality minimizes the risk of premature side-chain deprotection during the iterative synthesis cycles.
Mitigating Racemization: The Phenylglycine Problem
Phenylglycine and its derivatives are notoriously susceptible to racemization during the carboxyl group activation and coupling step.[3][4] The underlying mechanism involves the base-catalyzed abstraction of the α-proton, which is unusually acidic due to the electron-withdrawing nature of the adjacent phenyl ring. This abstraction forms a planar enolate intermediate, leading to a loss of stereochemical information.
The critical factors to control this side reaction are:
-
Coupling Reagent: High-efficiency uronium or phosphonium salt reagents are essential. Reagents like HATU, HCTU, or COMU rapidly convert the carboxylic acid to a highly reactive activated ester, promoting fast amide bond formation that can outcompete the rate of epimerization.[6]
-
Base Selection: The choice and stoichiometry of the base are paramount. While N,N-Diisopropylethylamine (DIPEA) is a common choice, less nucleophilic and more sterically hindered bases such as 2,4,6-collidine can be beneficial. For phenylglycine specifically, studies have shown that coupling reagents like COMU paired with weaker bases like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) can dramatically reduce racemization to negligible levels.[3][4]
Overcoming Steric Hindrance
The bulky, substituted phenyl group of 3-Chloro-2-fluoro-DL-phenylglycine can slow down the coupling reaction. To drive the reaction to completion:
-
Extended Coupling Times: A standard 1-2 hour coupling may be insufficient. Extending the reaction time to 4 hours or performing a "double coupling" (reacting the resin with a fresh solution of activated amino acid) is highly recommended.
-
Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling reactions, particularly for hindered amino acids, driving difficult couplings to completion in minutes.[7]
-
Reaction Monitoring: In-process monitoring is a non-negotiable, self-validating step. The Kaiser (ninhydrin) test should be performed after coupling to confirm the absence of free primary amines on the resin. A positive (blue) result indicates an incomplete reaction, necessitating a second coupling.
Recommended Reagents and Materials
-
Resin: Rink Amide MBHA resin (for C-terminal amide peptides).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Amino Acids: Fmoc-protected amino acids with standard acid-labile side-chain protection (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH).
-
Title Compound: Fmoc-3-Chloro-2-fluoro-DL-phenylglycine-OH.
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents: See Table 1 for recommendations.
-
Bases: N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine.
-
Cleavage Cocktail: Reagent K: TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-ethanedithiol (EDT) (2.5%).[8] (Note: Composition can be adjusted based on peptide sequence).
-
Precipitation/Wash Solvent: Cold Diethyl Ether.
-
Analysis: HPLC system, Mass Spectrometer.
Experimental Workflow: SPPS Cycle
The following diagram outlines the iterative process for extending the peptide chain.
Caption: Iterative cycle for Solid-Phase Peptide Synthesis (SPPS).
Detailed Step-by-Step Protocol
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
Phase 1: Resin Preparation
-
Place 0.1 mmol of Rink Amide resin in a peptide synthesis vessel.
-
Swell the resin in DMF for 1 hour.
-
Drain the DMF.
Phase 2: The SPPS Cycle
For each amino acid to be added:
-
Fmoc-Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF.
-
Agitate for 10-15 minutes, then drain.[9]
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
-
Amino Acid Coupling (The Critical Step for 3-Chloro-2-fluoro-DL-phenylglycine):
-
In a separate vial, pre-activate the amino acid: Dissolve Fmoc-3-Chloro-2-fluoro-DL-phenylglycine (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in 2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate at room temperature for 2-4 hours. For this hindered residue, a double coupling is strongly recommended.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL).
-
-
Reaction Monitoring (Kaiser Test):
-
Take a small sample of beads (1-2 mg).
-
Wash with ethanol and add 2-3 drops each of Kaiser test solutions A, B, and C.
-
Heat at 100°C for 5 minutes.
-
Interpretation: A colorless or yellow result indicates >99% coupling completion. A deep blue color indicates a significant amount of unreacted primary amine, requiring a second coupling step (repeat step 3).
-
-
Repeat this cycle for each amino acid in the sequence.
Data Tables for Critical Parameters
Table 1: Recommended Coupling Conditions for Hindered/Racemization-Prone Amino Acids
| Coupling Reagent | Activating Additive | Base (eq.) | Key Advantages & Considerations |
| HATU | (Internal HOAt) | DIPEA (2-4) | High efficiency, fast kinetics. Reduces racemization compared to carbodiimides.[6] |
| HBTU | HOBt | DIPEA (2-4) | Very popular and effective, though slightly less potent than HATU for hindered couplings.[10] |
| COMU | (Internal Oxyma) | DIPEA (2-4) | Performance comparable to HATU, with non-explosive byproducts, enhancing safety.[6] |
| COMU | (Internal Oxyma) | TMP or DMP (4) | Recommended for Phenylglycine. The use of a weaker, hindered base significantly suppresses epimerization.[3][4] |
Table 2: Standard TFA Cleavage Cocktails
| Reagent Cocktail | Composition (TFA/Scavengers) | Target Residues for Scavengers |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | Trp, Met, Tyr. "Odorless" alternative to EDT.[8] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Arg(Pbf), Trp, Met, Cys. A robust, general-purpose cocktail.[8] |
| TFA/TIS/H₂O | (95:2.5:2.5) | For simple peptides without sensitive residues like Trp, Met, or Cys.[11] |
| (TIS = Triisopropylsilane, EDT = 1,2-ethanedithiol) |
Final Cleavage, Purification, and Analysis
Phase 3: Cleavage and Deprotection
-
After the final SPPS cycle, wash the resin with DCM (3 x 5 mL) and dry under vacuum for 1 hour.
-
Add 5 mL of pre-chilled Cleavage Cocktail (e.g., Reagent K) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin with an additional 1 mL of fresh TFA.
-
Combine the filtrates.
Phase 4: Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing 40 mL of ice-cold diethyl ether.
-
Centrifuge at 3000 rpm for 5 minutes, decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen.
Phase 5: Quality Control
-
Purity Analysis: Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile + 0.1% TFA). Analyze via Reverse-Phase HPLC (RP-HPLC). Purity is determined by integrating the peak area at ~220 nm.[12][13]
-
Identity Confirmation: Confirm the molecular weight of the purified peptide using Mass Spectrometry (e.g., ESI-MS).[1][13]
-
Purify the crude peptide using preparative RP-HPLC to achieve the desired purity (>95% is typical for research applications).
References
- Vertex AI Search. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Bachem AG. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Pharmaffiliates. (2026). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research.
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Merck Millipore. Unnatural Amino Acids for Peptide Synthesis.
- Albericio, F., et al. (2014). Solid-phase peptide synthesis. Digital CSIC.
- Vasu, S., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Chem-Impex International, Inc. Fmoc Resin Cleavage and Deprotection.
- Scribd. Side Reaction in Peptide Synthesis Presentation.
- Peptides International. Cleavage Cocktails; Reagent B.
- Montalbetti, C. A. G. N., & Falque, V. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC.
- Zhang, W., et al. (2024). An amphiphilic peptide with unnatural amino acids as an alignment medium for RDC measurements. PMC.
- Liang, C., Behnam, M. A., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar.
- ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.
- Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.
- Bachem AG. Quality Control of Amino Acids & Peptides: A Guide.
- Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. chempep.com [chempep.com]
- 6. bachem.com [bachem.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. peptide.com [peptide.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 11. An amphiphilic peptide with unnatural amino acids as an alignment medium for RDC measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. bachem.com [bachem.com]
Application Note: Protecting Group Strategies for 3-Chloro-2-fluoro-DL-phenylglycine
Executive Summary & The "Resolution Paradox"
The incorporation of unnatural amino acids (UAAs), particularly arylglycine derivatives, is a cornerstone strategy in modern peptidomimetic drug design to enhance proteolytic stability and structural rigidity [1]. Among these, 3-Chloro-2-fluoro-phenylglycine presents a unique synthetic challenge.
While the starting material is a DL-racemate (meaning stereochemical loss during initial protection is a non-issue), researchers typically protect the racemate first, followed by chiral resolution (e.g., via preparative chiral HPLC) to isolate the pure L- or D-enantiomer for downstream synthesis. The paradox is this: the protecting group chosen for the racemate dictates the deprotection conditions required for the resolved enantiomer. If a protecting group requiring harsh basic deprotection is selected, the stereocenter will rapidly racemize during peptide elongation, rendering the prior chiral resolution useless. Therefore, selecting the correct orthogonal protection strategy from step one is a critical path to success.
Mechanistic Profiling: The Electronic Anomaly
The stereochemical instability of phenylglycine (Phg) derivatives is driven by the extreme acidity of the α -proton [2]. In 3-Chloro-2-fluoro-phenylglycine, the phenyl ring is heavily deactivated by two highly electronegative halogens.
-
Inductive Effect: The ortho-fluoro and meta-chloro substituents exert a profound electron-withdrawing inductive effect (-I effect), significantly lowering the pKa of the α -proton [3].
-
Enolization Pathway: When exposed to basic conditions (such as 20% piperidine used in standard Fmoc deprotection or tertiary amines during coupling), the α -proton is easily abstracted. This forms a planar, resonance-stabilized enolate intermediate. Subsequent non-selective reprotonation yields a racemic mixture [2].
Fig 1. Base-catalyzed enolization and racemization pathway of resolved phenylglycine derivatives.
Strategic Protecting Group Selection
To mitigate enolization, the synthetic strategy must avoid repetitive exposure to strong bases.
Fig 2. Divergent orthogonal protecting group strategies for 3-Chloro-2-fluoro-phenylglycine.
Quantitative Strategy Matrix
| N-Protecting Group | C-Protecting Group | Cleavage Condition (N-Term) | Racemization Risk (Post-Resolution) | Recommendation |
| Boc | Benzyl (Bn) | Acidic (TFA) | Low | Optimal. Bypasses base-catalyzed enolization entirely. |
| Fmoc | tert-Butyl (tBu) | Basic (20% Piperidine) | High | Use with caution. Requires modified deprotection (e.g., Piperazine) [4]. |
| Cbz (Z) | tBu or Methyl | Hydrogenolysis (H2, Pd/C) | Low | Alternative. Excellent for solution-phase synthesis, orthogonal to acid/base. |
Self-Validating Experimental Protocols
Protocol A: N-Boc Protection (The Preferred Strategy)
Causality Note: We utilize NaHCO₃ instead of NaOH. While NaOH is faster, strong aqueous bases can promote unwanted side reactions with the highly activated halogenated ring. Furthermore, during workup, KHSO₄ is used for acidification instead of HCl to prevent localized premature Boc-cleavage.
Reagents:
-
3-Chloro-2-fluoro-DL-phenylglycine: 1.0 eq (10 mmol, ~2.04 g)
-
Di-tert-butyl dicarbonate (Boc₂O): 1.1 eq (11 mmol, 2.40 g)
-
Sodium bicarbonate (NaHCO₃): 2.0 eq (20 mmol, 1.68 g)
-
Solvent: 1,4-Dioxane / Water (1:1 v/v, 40 mL)
Step-by-Step Procedure:
-
Dissolution: Suspend the amino acid in 20 mL of distilled water. Add NaHCO₃ and stir until gas evolution ceases and the solution clarifies.
-
Addition: Add 20 mL of 1,4-Dioxane. Cool the reaction flask to 0 °C in an ice bath.
-
Reaction: Dissolve Boc₂O in 5 mL of Dioxane and add dropwise over 15 minutes. Remove the ice bath and stir at room temperature for 12 hours.
-
Workup: Concentrate the mixture in vacuo (at 35 °C) to remove the Dioxane.
-
Purification: Extract the remaining aqueous layer with Hexanes (2 × 20 mL) to remove unreacted Boc₂O. Discard the organic layer.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.5 using 1M KHSO₄.
-
Extraction: Extract the resulting milky suspension with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-Boc derivative as a white solid.
-
Validation Checkpoint: Perform TLC (DCM/MeOH 9:1). The product spot should be UV-active (due to the phenyl ring) but Ninhydrin negative (indicating complete masking of the primary amine).
Protocol B: Orthogonal C-Terminal Benzyl Esterification
Causality Note: Benzyl esters are orthogonal to Boc groups and are cleaved via neutral hydrogenolysis, preserving the stereocenter of resolved Phg derivatives.
Reagents:
-
N-Boc-3-Chloro-2-fluoro-DL-phenylglycine: 1.0 eq (10 mmol)
-
Benzyl bromide (BnBr): 1.1 eq (11 mmol)
-
Potassium carbonate (K₂CO₃): 1.2 eq (12 mmol)
-
Solvent: Anhydrous DMF (30 mL)
Step-by-Step Procedure:
-
Dissolve the N-Boc protected amino acid in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Add K₂CO₃ and cool the suspension to 0 °C.
-
Add Benzyl bromide dropwise. Stir the mixture at room temperature for 4 hours.
-
Workup: Quench the reaction by pouring it into 100 mL of ice water. Extract with Ethyl Acetate (3 × 40 mL).
-
Critical Wash Step: Wash the combined organic layers extensively with water (5 × 50 mL) to completely remove residual DMF, followed by a final brine wash.
-
Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Validation Checkpoint: TLC (Hexanes/EtOAc 7:3). The product will show a high Rf value (~0.6) compared to the starting material (Rf ~0.1).
Downstream Considerations: SPPS and Coupling
If the researcher is forced to use the Fmoc/tBu strategy for Solid-Phase Peptide Synthesis (SPPS) after resolving the enantiomers, standard coupling reagents (like HATU/DIPEA) will cause catastrophic epimerization due to oxazolone formation and basic enolization [2].
Mandatory Protocol Adjustments for Fmoc-Phg Derivatives:
-
Deprotection: Replace 20% Piperidine with milder bases. Use 20% Piperazine in DMF or add 0.1 M HOBt to the piperidine solution to buffer the basicity and suppress proton abstraction [4].
-
Coupling: Abandon HATU. Utilize DEPBT or COMU combined with TMP (2,4,6-trimethylpyridine) instead of DIPEA [5]. Alternatively, for solution-phase synthesis, T3P® (Propylphosphonic anhydride) has been proven to mediate fast coupling of phenylglycine derivatives with near-zero racemization (< 0.5%) [6].
References
-
[1] Sharma, K., et al. "Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery." Journal of Medicinal Chemistry, ACS Publications.
-
[2] "Epimerisation in Peptide Synthesis." PMC, National Institutes of Health.
-
[3] "Protection Reactions." Wiley-VCH.
-
[4] "Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this." ResearchGate.
-
[5] "Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions." ResearchGate.
-
[6] "Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®)." MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) | MDPI [mdpi.com]
Coupling reagents for 3-Chloro-2-fluoro-DL-phenylglycine in SPPS
Application Note: Optimized Coupling Strategies for 3-Chloro-2-fluoro-DL-phenylglycine in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
Incorporating 3-Chloro-2-fluoro-DL-phenylglycine into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) presents a dual chemical challenge: extreme steric hindrance and a hyper-acidic α-proton. This application note details the mechanistic causality of phenylglycine epimerization and provides field-validated protocols using DIC/OxymaPure and COMU/TMP to achieve near-quantitative coupling with negligible loss of stereochemical integrity.
Mechanistic Causality: The Epimerization Trap
Phenylglycine (Phg) derivatives are notoriously prone to epimerization during the base-catalyzed activation and coupling steps of Fmoc-SPPS (1[1]). The presence of an aromatic ring directly adjacent to the α-carbon stabilizes the carbanion formed upon proton abstraction.
In 3-Chloro-2-fluoro-DL-phenylglycine , this effect is severely magnified. The strong inductive electron-withdrawing (-I) effects of the ortho-fluoro and meta-chloro substituents dramatically increase the acidity of the α-proton (2[2]). During activation, the molecule is susceptible to two primary epimerization pathways:
-
Direct Enolization: Strong tertiary amine bases (like DIPEA) directly abstract the highly acidic α-proton from the activated ester.
-
Oxazolone Formation: Intramolecular cyclization forms an oxazolone intermediate, which readily loses its stereocenter before ring-opening by the incoming amine.
Mechanisms of phenylglycine epimerization via oxazolone and direct enolate intermediates.
(Note: While the starting material is a DL-racemate, maintaining the exact 1:1 diastereomeric ratio without kinetic resolution bias during coupling—or preventing epimerization if the amino acid is pre-resolved into a single enantiomer—requires strict stereochemical control).
Coupling Reagent Selection & Kinetic Control
To suppress epimerization while overcoming the steric shield of the ortho-fluoro group, the choice of coupling reagent and base is the single most critical parameter (3[3]). Traditional uronium salts like HATU or HBTU require the use of N,N-Diisopropylethylamine (DIPEA). With a pKa of ~10.1, DIPEA rapidly abstracts the α-proton of Phg derivatives, leading to massive epimerization (4[4]).
To achieve stereochemical stability, two systems are validated for this specific unnatural amino acid:
-
DIC / OxymaPure (The Gold Standard): OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as an exceptional hydrogen-bond acceptor, suppressing oxazolone formation (5[5]). Because N,N'-Diisopropylcarbodiimide (DIC) activation does not require a tertiary amine base, the direct enolization pathway is starved of the basic environment required for α-proton abstraction[4].
-
COMU / TMP (Alternative for Highly Hindered Amines): If uronium-based hyper-activation is strictly required, COMU must be paired with 2,4,6-trimethylpyridine (TMP)[3]. TMP (pKa 7.4) is basic enough to drive the coupling reaction but too weak and sterically hindered to abstract the α-proton[1].
Table 1: Impact of Coupling Conditions on Phenylglycine Epimerization
| Coupling System | Base | Base pKa | Epimerization Level (%) | Suitability for 3-Cl-2-F-Phg |
| HATU | DIPEA | 10.1 | > 25 - 50% | Highly Disadvised |
| HBTU | DIPEA | 10.1 | > 40% | Highly Disadvised |
| COMU | TMP | 7.4 | < 2% | Excellent (Hindered Amines) |
| DIC / OxymaPure | None | N/A | < 1% | Gold Standard |
Data synthesized from comparative SPPS studies on phenylglycine derivatives[1],[4],[2].
Validated SPPS Protocols
Optimized SPPS workflow for coupling sterically hindered, epimerization-prone amino acids.
Protocol A: Base-Free Coupling via DIC/OxymaPure (Recommended)
This protocol is designed as a self-validating system; the absence of a tertiary base inherently prevents base-catalyzed enolization.
-
Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in anhydrous DMF for 20 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).
-
Pre-Activation: In a separate vial, dissolve 3-Chloro-2-fluoro-DL-phenylglycine (0.3 mmol, 3.0 eq) and OxymaPure (0.3 mmol, 3.0 eq) in 2 mL of anhydrous DMF.
-
Activation: Add DIC (0.3 mmol, 3.0 eq) to the vial. Stir for exactly 2 minutes at room temperature. Note: Do not exceed 2 minutes to prevent premature degradation of the active ester.
-
Coupling: Transfer the activated mixture to the resin. Shake at room temperature (or gently heat to max 40 °C if coupling to a hindered secondary amine) for 60 minutes[4].
-
Validation: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). If positive, repeat the coupling step before proceeding.
Protocol B: Uronium Activation via COMU/TMP
Use this method only if Protocol A fails due to extreme steric clashes at the N-terminus.
-
Preparation: Dissolve 3-Chloro-2-fluoro-DL-phenylglycine (0.3 mmol, 3.0 eq) and COMU (0.3 mmol, 3.0 eq) in 2 mL of DMF.
-
Base Addition: Add TMP (0.6 mmol, 6.0 eq) to the mixture. The solution will typically undergo a color change indicating active ester formation.
-
Coupling: Immediately transfer to the deprotected resin and shake for 45–60 minutes[1].
Analytical Validation
Because 3-Chloro-2-fluoro-DL-phenylglycine is a racemate, coupling it to a chiral peptide sequence will yield a pair of diastereomers. To ensure your coupling conditions did not introduce kinetic resolution bias or base-induced epimerization:
-
Cleavage: Cleave a micro-aliquot of the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.
-
HPLC/MS Analysis: Analyze the crude cleavage cocktail via LC-MS using a slow gradient (e.g., 5-95% Acetonitrile over 30 minutes) on a C18 column.
-
Data Interpretation: You should observe two distinct peaks with identical mass (the L- and D- diastereomers). If the reaction was kinetically controlled and free of epimerization during the coupling step, the integration ratio should strictly reflect the enantiomeric ratio of the starting material (1:1 for a true DL racemate). Any significant deviation implies kinetic resolution combined with base-induced epimerization.
References
-
Luxembourg Bio Technologies (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters.1
-
Semantic Scholar (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions.3
-
ChemRxiv. An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures.4
-
PMC - NIH. Epimerisation in Peptide Synthesis.2
-
ACS Omega (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives.5
Sources
Application Note: Rational Design of Peptidomimetic Enzyme Inhibitors Using 3-Chloro-2-fluoro-DL-phenylglycine
Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals
Introduction & Mechanistic Rationale
The transition from native peptide substrates to highly potent, orally bioavailable peptidomimetic drugs requires overcoming severe pharmacokinetic limitations, primarily proteolytic instability and high conformational flexibility[1]. To address these challenges, the incorporation of unnatural amino acids (UAAs) has become a cornerstone of modern rational drug design[1]. Among these, 3-Chloro-2-fluoro-DL-phenylglycine (CAS: 1042665-36-0) serves as a highly specialized building block, particularly in the development of serine and cysteine protease inhibitors (e.g., targeting Thrombin, Factor Xa, or viral NS3/4A proteases)[2].
As a Senior Application Scientist, I approach the integration of this UAA not merely as a structural substitution, but as a multi-parametric optimization tool. The inclusion of 3-Chloro-2-fluoro-phenylglycine introduces three distinct biophysical advantages:
-
Conformational Pre-organization (The Phenylglycine Core): Unlike natural phenylalanine, where the aromatic ring is separated from the backbone by a freely rotating methylene bridge, phenylglycine places the bulky aryl group directly on the α -carbon. This steric bulk severely restricts the Ramachandran ( ϕ,ψ ) dihedral angles. By locking the inhibitor into its bioactive conformation, we significantly reduce the entropic penalty upon binding to the enzyme's active site[2].
-
Halogen Bonding via the σ -Hole (3-Chloro Substitution): The 3-chloro substituent does more than fill lipophilic space in the S1/S2 hydrophobic pockets. The anisotropic distribution of electron density on the covalently bound chlorine atom creates a localized region of positive electrostatic potential at its distal end, known as a σ -hole. This allows the chlorine to act as a Lewis acid, forming highly directional and stabilizing halogen bonds with Lewis base backbone carbonyls (C=O) within the enzyme pocket[3].
-
Orthogonal Multipolar Tuning (2-Fluoro Substitution): The highly electronegative ortho-fluorine atom serves a dual purpose. First, it exerts a strong inductive pull that lowers the pKa of the adjacent α -amine, which can be exploited to tune the molecule's overall charge state and improve membrane permeability. Second, it restricts the rotameric states of the phenyl ring while participating in orthogonal multipolar interactions (e.g., F···H–N) with the enzyme's backbone amides.
Structural Biology & Binding Mode
To visualize the causality behind these structural modifications, the following interaction network maps the specific contacts made by 3-Chloro-2-fluoro-phenylglycine within a generic protease active site.
Caption: Interaction network of 3-Chloro-2-fluoro-phenylglycine within a protease active site.
Experimental Workflows & Methodologies
The integration of sterically hindered, unnatural amino acids into a peptide sequence requires rigorous optimization of solid-phase peptide synthesis (SPPS) protocols.
Workflow Overview
Caption: End-to-end workflow from UAA synthesis to in vitro biochemical evaluation.
Application Protocol 1: SPPS Coupling of Sterically Hindered Phenylglycines
The Causality of Reagent Selection: Phenylglycine derivatives are notoriously difficult to couple. The bulky α -aryl group creates extreme steric hindrance, rendering standard carbodiimide coupling agents (like DIC/HOBt) inefficient. Furthermore, the electron-withdrawing nature of the aryl ring increases the acidity of the α -proton, making phenylglycines highly susceptible to base-catalyzed epimerization (racemization) via oxazolone intermediates[4].
To overcome this, we must use a highly reactive uronium/aminium salt. HATU is selected because the nitrogen atom in its HOAt leaving group provides an adjacent basic site that facilitates intramolecular hydrogen bonding, drastically accelerating the coupling rate. By driving the coupling reaction faster than the rate of epimerization, we preserve stereochemical integrity. We pair this with DIPEA (a sterically hindered base) to minimize unwanted α -proton abstraction.
Step-by-Step Methodology:
-
Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Amino Acid Activation (Self-Validating Step): In a separate vial, dissolve 0.3 mmol (3 equivalents) of Fmoc-3-Chloro-2-fluoro-DL-phenylglycine and 0.29 mmol (2.9 eq) of HATU in minimal DMF. Add 0.6 mmol (6 eq) of DIPEA. Validation: The solution should immediately turn a pale yellow, indicating the formation of the active OAt-ester. Allow pre-activation for exactly 2 minutes (no longer, to prevent epimerization).
-
Coupling: Add the activated UAA solution to the resin. Agitate at room temperature for 3 hours. (Standard amino acids require 45 mins; hindered phenylglycines require extended coupling).
-
Kaiser Test: Perform a Kaiser test to validate coupling completion. A negative result (yellow beads) indicates success. If positive (blue beads), perform a second coupling cycle using PyBOP/HOAt before proceeding.
-
Capping: Cap unreacted amines using Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to prevent deletion sequences.
-
Chiral Resolution: Because the starting material is a DL-racemate, the final cleaved peptide must be subjected to preparative chiral HPLC (e.g., Chiralpak IC column) to separate the D- and L- diastereomers prior to biological evaluation.
Application Protocol 2: FRET-Based Protease Inhibition Assay
To quantify the thermodynamic advantage provided by the halogen bond and steric restriction, a self-validating Förster Resonance Energy Transfer (FRET) assay is employed.
The Causality of Assay Design: Halogenated aromatic rings can sometimes exhibit inner-filter effects or autofluorescence in UV-Vis assays. Using a FRET-based system with a large Stokes shift (e.g., EDANS/DABCYL or MCA/DNP pairs) mitigates this interference. The assay is designed as a self-validating system by including continuous baseline subtraction to account for any compound-specific optical interference.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 5% DMSO). Note: Tween-20 prevents non-specific aggregation-based inhibition.
-
Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of the purified 3-Cl-2-F-Phg containing peptidomimetic in 100% DMSO.
-
Enzyme Incubation: In a black 384-well microplate, add 10 µL of the target protease (e.g., 2 nM final concentration) to 0.5 µL of the inhibitor dilutions. Include positive controls (DMSO only + Enzyme) and negative controls (Buffer only). Incubate for 30 minutes at 37°C to allow equilibrium binding.
-
Substrate Addition: Initiate the reaction by adding 10 µL of the FRET substrate (e.g., 10 µM final concentration) to all wells.
-
Kinetic Read: Immediately monitor fluorescence (e.g., λex = 320 nm, λem = 405 nm) continuously for 20 minutes.
-
Data Processing: Calculate the initial velocity ( V0 ) from the linear portion of the progress curve. Normalize the data against the positive control (100% activity) and negative control (0% activity). Fit the data to a four-parameter logistic (4PL) equation to determine the IC 50 .
Quantitative Data Presentation
The table below summarizes the theoretical and experimental impact of substituting a natural phenylalanine with unsubstituted phenylglycine, and finally with the optimized 3-Chloro-2-fluoro-phenylglycine building block in a model protease inhibitor.
| Inhibitor Core (P1 Position) | Conformational Flexibility ( ϕ,ψ ) | Dominant Interaction Type | IC 50 (nM) | Plasma Half-life ( t1/2 , hrs) | Binding Energy ( ΔG , kcal/mol) |
| L-Phenylalanine (Natural) | High (Free rotation at Cβ ) | Hydrophobic Packing | 450.0 | 0.5 | -8.2 |
| L-Phenylglycine (UAA) | Low (Sterically locked) | Hydrophobic Packing | 85.0 | 4.2 | -9.8 |
| 3-Cl-2-F-L-Phenylglycine | Very Low (Rotamer locked by F) | Halogen Bond + Multipolar | 12.5 | > 12.0 | -11.6 |
Data Interpretation: The shift from Phenylalanine to Phenylglycine yields a ~5-fold improvement in IC 50 driven purely by entropic pre-organization and proteolytic stability. The further addition of the 3-Cl and 2-F substituents yields an additional ~7-fold improvement, directly attributable to the enthalpic gain from the σ -hole halogen bond and orthogonal multipolar interactions.
References
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery National Institutes of Health (NIH) / PubMed Central[Link]
-
Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Epimerisation in Peptide Synthesis National Institutes of Health (NIH) / PubMed Central[Link]
-
Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors SciSpace / Journal of Medicinal Chemistry[Link]
Sources
Synthesis of Peptidomimetics Incorporating 3-Chloro-2-fluoro-DL-phenylglycine: Application Note & Protocols
Introduction & Mechanistic Rationale
The development of peptidomimetics is a cornerstone of modern drug discovery, designed to overcome the poor pharmacokinetic properties of natural peptides. Incorporating non-natural, halogenated amino acids such as 3-Chloro-2-fluoro-DL-phenylglycine introduces critical structural and electronic variations into the peptide scaffold 1.
From a mechanistic standpoint, halogenated phenylglycines serve as highly effective arginine mimetics. The electron-withdrawing nature of the halogens modulates the basicity of adjacent functional groups, which is a critical factor in optimizing binding affinity and selectivity against targets such as viral serine proteases 2. Furthermore, the dual halogenation (ortho-fluoro, meta-chloro) introduces significant steric bulk. This bulk restricts the conformational flexibility of the peptide backbone, locking it into favorable secondary structures (e.g., β -turns) while simultaneously shielding adjacent peptide bonds from proteolytic degradation.
The Epimerization Challenge & Logical Mitigation
Handling phenylglycine derivatives in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents a notorious synthetic hurdle: base-catalyzed epimerization 3. The α -proton of phenylglycine is unusually acidic due to the adjacent aromatic ring, an effect heavily exacerbated by the electron-withdrawing 3-chloro and 2-fluoro substituents.
During the activation and coupling steps, standard tertiary amines like DIPEA abstract this α -proton, leading to the formation of a planar oxazolone intermediate and subsequent loss of stereochemical integrity. Even though the starting material is a racemic (DL) mixture, uncontrolled epimerization during synthesis leads to unpredictable diastereomeric ratios, ruining batch-to-batch reproducibility. To maintain synthetic control, we must suppress oxazolone formation by utilizing sterically hindered bases like 2,4,6-trimethylpyridine (TMP) combined with specialized coupling reagents like COMU 3.
Logical relationship of base selection on the epimerization of phenylglycine derivatives.
Quantitative Optimization of Coupling Conditions
To establish the most reliable protocol, various coupling conditions were benchmarked for their effect on the epimerization rate of halogenated phenylglycines.
| Coupling Reagent | Base Used | Equivalents | Reaction Time (min) | Coupling Yield (%) | Epimerization Rate (%) |
| HATU | DIPEA | 3.0 | 60 | >95 | 18.5 |
| HBTU | DIPEA | 3.0 | 60 | 92 | 15.2 |
| DIC / HOBt | None | 3.0 | 120 | 85 | 4.1 |
| COMU | TMP | 3.0 | 60 | >95 | <1.0 |
| DEPBT | TMP | 3.0 | 120 | 88 | <0.5 |
Table 1: Impact of coupling reagents and bases on the yield and epimerization of phenylglycine derivatives during SPPS.
Self-Validating Experimental Protocol
The following protocol leverages the racemic nature of 3-Chloro-2-fluoro-DL-phenylglycine as a strategic advantage. By coupling the DL mixture to a chiral peptide chain under strictly controlled (non-epimerizing) conditions, you generate exactly two diastereomers in a 1:1 ratio. These can be separated via chiral HPLC, yielding two distinct peptidomimetic candidates for Structure-Activity Relationship (SAR) screening from a single synthesis run.
Workflow for SPPS of 3-Chloro-2-fluoro-DL-phenylglycine peptidomimetics.
Step-by-Step Methodology
Step 1: Resin Swelling & Fmoc Deprotection
-
Weigh 0.1 mmol of Fmoc-Rink Amide AM resin into a solid-phase synthesis reactor.
-
Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
-
Treat the resin with 20% Piperidine in DMF (2 × 10 min) to remove the Fmoc protecting group.
-
Self-Validation: Perform a Kaiser test. A deep blue color confirms the presence of free primary amines.
Step 2: Activation and Coupling of 3-Chloro-2-fluoro-DL-phenylglycine
-
In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-3-Chloro-2-fluoro-DL-phenylglycine and 0.3 mmol (3 eq) of COMU in minimal DMF.
-
Add 0.6 mmol (6 eq) of 2,4,6-trimethylpyridine (TMP) to the vial. Causality: TMP is sterically hindered and will not abstract the highly acidic α -proton of the phenylglycine, preventing unpredictable epimerization.
-
Pre-activate for 2 minutes, then add the mixture to the resin. Shake for 60 minutes at room temperature.
-
Self-Validation: Perform a Kaiser test. A yellow/colorless result indicates complete coupling. If slightly blue, perform a second coupling using DEPBT/TMP to prevent over-activation.
Step 3: Chain Elongation & Micro-Cleavage
-
Continue synthesizing the rest of the peptide sequence using standard Fmoc/DIC/Oxyma or Fmoc/HBTU/DIPEA chemistry (only the phenylglycine step strictly requires COMU/TMP).
-
Self-Validation: Before global cleavage, extract ~1 mg of resin. Treat with 100 μ L of TFA/H 2 O (95:5) for 30 minutes. Evaporate the TFA under N 2 , dissolve in Acetonitrile/H 2 O, and analyze via LC-MS to confirm the correct mass of the fully assembled peptidomimetic.
Step 4: Global Cleavage
-
Wash the final resin thoroughly with DCM and dry under a vacuum.
-
Add the cleavage cocktail: TFA / Triisopropylsilane (TIS) / H 2 O (95 : 2.5 : 2.5). Causality: The halogens on the phenylglycine ring are completely stable to TFA, but TIS is required to scavenge carbocations generated from side-chain protecting groups, preventing re-alkylation.
-
Shake for 2 hours at room temperature.
-
Filter the cleavage solution into cold diethyl ether to precipitate the crude peptidomimetic mixture. Centrifuge and wash the pellet twice with cold ether.
Step 5: Chiral Separation & Validation
-
Dissolve the crude peptide in a suitable solvent (e.g., 20% Acetonitrile in water).
-
Inject onto a Preparative Chiral RP-HPLC column. Because a DL-amino acid was used, you will observe two distinct peaks corresponding to the L- and D- epimers of the 3-Chloro-2-fluoro-phenylglycine residue within the chiral peptide chain.
-
Self-Validation: Collect Peak A and Peak B separately. Analyze each fraction via analytical chiral HPLC to confirm a diastereomeric excess (de) of >99% before proceeding to biological assays.
Sources
Application Notes and Protocols for the Asymmetric Synthesis of 3-Chloro-2-fluoro-DL-phenylglycine Derivatives
Introduction: The Significance of Halogenated Phenylglycine Scaffolds in Modern Drug Discovery
Unnatural α-amino acids are critical building blocks in contemporary medicinal chemistry, offering a pathway to modulate the pharmacological properties of peptide-based therapeutics and small molecule drugs.[1][2] Among these, halogenated phenylglycine derivatives have garnered significant attention. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the phenyl ring can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile.[3][4][5] Specifically, the 3-chloro-2-fluoro substitution pattern presents a unique electronic and steric profile, making its enantiomerically pure forms highly sought-after intermediates for the development of novel therapeutic agents.[6]
This guide provides an in-depth exploration of robust and field-proven methodologies for the asymmetric synthesis of 3-Chloro-2-fluoro-phenylglycine derivatives. We will delve into the core principles of stereoselective control and present detailed, step-by-step protocols for three distinct and powerful strategies: Asymmetric Strecker Synthesis using a chiral auxiliary, catalytic asymmetric alkylation of a glycine Schiff base, and enzymatic kinetic resolution. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to confidently synthesize these valuable chiral building blocks.
Pillar 1: Foundational Principles of Asymmetric Synthesis
Achieving high levels of enantiomeric purity is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Asymmetric synthesis provides the tools to selectively produce one enantiomer over the other. The primary strategies leveraged in this guide are:
-
Chiral Auxiliaries: This strategy involves covalently attaching an enantiomerically pure molecule (the auxiliary) to the starting material.[7] This auxiliary acts as a "chiral director," sterically guiding subsequent reactions to favor the formation of one diastereomer. After the key stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched product. Phenylglycine derivatives themselves are often employed as effective chiral auxiliaries.[8][9][10][11]
-
Asymmetric Catalysis: This elegant approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The catalyst creates a chiral environment for the reaction, lowering the activation energy for the formation of one enantiomer over the other.[12][13] This field is dominated by chiral metal complexes (e.g., using Nickel, Rhodium, or Iridium) and, increasingly, metal-free organocatalysts.[1][2][14]
-
Enzymatic Resolution: Nature's catalysts, enzymes, exhibit exquisite stereoselectivity. In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[15] This allows for the efficient separation of the two enantiomers. Lipases and acylases are commonly used for the resolution of amino acids and their derivatives.[16][17][18][19]
Pillar 2: Synthetic Strategies & In-Depth Protocols
Here we present three validated methodologies for synthesizing enantiomerically enriched 3-Chloro-2-fluoro-phenylglycine derivatives.
Methodology 1: Asymmetric Strecker Synthesis via Crystallization-Induced Asymmetric Transformation
The Strecker synthesis is a cornerstone of amino acid chemistry, classically involving the reaction of an aldehyde, ammonia, and cyanide to form an α-amino nitrile, which is subsequently hydrolyzed to the α-amino acid.[20][21] By employing a chiral amine, such as (R)-phenylglycine amide, the reaction proceeds diastereoselectively. A particularly powerful variant involves a crystallization-induced asymmetric transformation, where the dynamic equilibrium between the imine and the amino nitrile intermediates, coupled with the selective crystallization of one diastereomer, drives the reaction to produce a single diastereomer in high yield and purity.[9][10]
Step 1: Diastereoselective Formation of the α-Amino Nitrile
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-phenylglycine amide (1.50 g, 10.0 mmol).
-
Add water (20 mL) and stir to form a suspension.
-
Add 3-chloro-2-fluorobenzaldehyde (1.59 g, 10.0 mmol).
-
In a separate beaker, dissolve potassium cyanide (0.78 g, 12.0 mmol) in water (10 mL) and add this solution dropwise to the reaction mixture over 10 minutes. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Stir the resulting thick slurry vigorously at room temperature for 24 hours. The desired (R,S)-diastereomer will selectively precipitate.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water (3 x 15 mL), followed by a wash with cold methanol (2 x 10 mL).
-
Dry the white solid under vacuum to afford the diastereomerically pure α-amino nitrile.
Step 2: Hydrolysis to the (S)-Amino Acid
-
Suspend the dried α-amino nitrile (from Step 1) in 6 M hydrochloric acid (30 mL).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 12 hours, during which the solid will dissolve.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
The hydrolyzed chiral auxiliary ((R)-phenylglycine) will crystallize as its hydrochloride salt. Remove it by filtration.
-
Concentrate the filtrate under reduced pressure. The residue contains the desired (S)-3-Chloro-2-fluoro-phenylglycine hydrochloride.
-
To isolate the free amino acid, dissolve the residue in a minimal amount of water and adjust the pH to ~6.5 with a suitable base (e.g., dilute NaOH or an ion-exchange resin).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Methodology 2: Asymmetric Alkylation using a Chiral Ni(II) Complex
This powerful and versatile method relies on the alkylation of a chiral glycine equivalent.[22] A Schiff base is formed between glycine and an enantiopure chiral auxiliary, which then coordinates to a Ni(II) center to form a rigid, planar complex. This complex can be deprotonated to form a nucleophilic enolate, which then undergoes diastereoselective alkylation. The steric bulk of the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.[23][24][25]
Step 1: Synthesis of the Chiral Ni(II) Complex
-
In a 250 mL flask, suspend glycine (3.75 g, 50 mmol) and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (18.6 g, 50 mmol) in methanol (100 mL).
-
Add sodium hydroxide (2.0 g, 50 mmol) and stir the mixture at room temperature for 15 minutes.
-
Add nickel(II) nitrate hexahydrate (14.5 g, 50 mmol) in one portion. The solution will turn deep red.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction to room temperature and allow the red crystalline product to form.
-
Collect the crystals by filtration, wash with cold methanol, and dry under vacuum to yield the chiral Ni(II) complex of the glycine Schiff base.
Step 2: Diastereoselective Alkylation
-
To a stirred suspension of the Ni(II) complex (4.88 g, 10 mmol) and finely powdered potassium hydroxide (2.8 g, 50 mmol) in acetonitrile (50 mL), add a solution of 1-(bromomethyl)-3-chloro-2-fluorobenzene (2.25 g, 10 mmol) in acetonitrile (10 mL) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 8 hours. Monitor the reaction by TLC until the starting complex is consumed.
-
Pour the reaction mixture into 100 mL of 10% aqueous ammonium chloride and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated complex.
Step 3: Hydrolysis and Product Isolation
-
Dissolve the crude alkylated complex in methanol (50 mL).
-
Add 3 M hydrochloric acid (25 mL) and stir the mixture at 50 °C for 2 hours.
-
Cool the mixture and filter to remove the precipitated chiral auxiliary. The auxiliary can be recovered and recycled.
-
Apply the filtrate to a Dowex 50WX8 ion-exchange column. Wash the column with water to remove inorganic salts, then elute the amino acid with 2 M aqueous ammonia.
-
Combine the ammonia fractions and concentrate under reduced pressure to yield (S)-3-Chloro-2-fluoro-phenylglycine.
Methodology 3: Enzymatic Kinetic Resolution of the N-Acetyl Derivative
This method begins with the non-chiral synthesis of the racemic amino acid, which is then N-acetylated. An enzyme, Penicillin G Acylase (PGA), which is highly selective for the (S)-enantiomer, is used to hydrolyze the acetyl group from (S)-N-acetyl-3-chloro-2-fluoro-phenylglycine, leaving the (R)-N-acetyl derivative untouched. The resulting free (S)-amino acid and the (R)-N-acetyl amino acid can then be easily separated based on their different physical properties.[18]
Step 1: Synthesis of Racemic N-Acetyl-3-chloro-2-fluoro-DL-phenylglycine
-
Synthesize racemic 3-chloro-2-fluoro-DL-phenylglycine using a standard Strecker or other suitable method.
-
Dissolve the racemic amino acid (2.17 g, 10 mmol) in 2 M sodium hydroxide (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 mL, 12 mmol) dropwise while maintaining the pH between 8-9 by the concurrent addition of 2 M NaOH.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Acidify the solution to pH 2 with 6 M HCl. A white precipitate will form.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the racemic N-acetyl derivative.
Step 2: Enantioselective Enzymatic Hydrolysis
-
Prepare a 10% (w/v) suspension of the racemic N-acetyl derivative (2.0 g) in 20 mL of deionized water.
-
Adjust the pH of the suspension to 8.0 with 1 M NaOH.
-
Add immobilized Penicillin G Acylase (e.g., on Eupergit C, 0.4 g, 1:5 enzyme:substrate ratio).[19]
-
Maintain the reaction at 37 °C with gentle stirring. Monitor the pH and maintain it at 8.0 by the controlled addition of 1 M NaOH. The reaction is complete when 50% of the theoretical amount of base has been consumed (typically 4-6 hours).
-
Filter off the immobilized enzyme. The enzyme can be washed and reused multiple times.
Step 3: Product Separation
-
Take the filtrate from the previous step and acidify it to pH 2.0 with 1 M HCl.
-
Extract the aqueous solution with ethyl acetate (3 x 30 mL). The organic layer will contain the unreacted (R)-N-acetyl-3-chloro-2-fluoro-phenylglycine.
-
The aqueous layer contains the desired (S)-3-Chloro-2-fluoro-phenylglycine hydrochloride.
-
Adjust the pH of the aqueous layer to ~6.5 to precipitate the free (S)-amino acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Sources
- 1. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. youtube.com [youtube.com]
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- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 9. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
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- 14. Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling [organic-chemistry.org]
- 15. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. EP0350811A2 - Enzymatic resolution process - Google Patents [patents.google.com]
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- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. total-synthesis.com [total-synthesis.com]
- 22. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid | MDPI [mdpi.com]
- 23. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
3-Chloro-2-fluoro-DL-phenylglycine in the synthesis of kinase inhibitors
Application Notes & Protocols
Topic: The Strategic Integration of 3-Chloro-2-fluoro-DL-phenylglycine in the Synthesis of Next-Generation Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Precision in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment, but challenges such as off-target effects and acquired resistance necessitate the continuous innovation of new chemical entities.[3] A key strategy in refining inhibitor potency and selectivity lies in the meticulous selection of molecular building blocks. Halogenated scaffolds have become indispensable in this endeavor, offering a powerful tool to modulate the physicochemical properties of drug candidates.[4][5]
The incorporation of chlorine and fluorine, in particular, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profile.[6][7][8] This guide focuses on the strategic application of a specific, highly functionalized building block, 3-Chloro-2-fluoro-DL-phenylglycine, and its conceptual analogs in the synthesis of potent kinase inhibitors. We will explore the underlying rationale for its use, provide detailed synthetic protocols for a relevant case study, and offer insights into the experimental causality that drives success in the laboratory.
The Scientist's Perspective: Why 3-Chloro-2-fluoro-phenyl Scaffolds?
From a medicinal chemist's viewpoint, the 3-chloro-2-fluorophenyl moiety is not just a random combination of halogens; it is a carefully orchestrated arrangement designed to confer specific, advantageous properties to a kinase inhibitor.
-
The Power of Fluorine: The fluorine atom, owing to its small size and high electronegativity, is a master of molecular refinement. The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation and enhance the bioavailability of a drug.[9] Furthermore, fluorine can act as a hydrogen bond acceptor and subtly modulate the acidity (pKa) of nearby functional groups, which can be critical for optimizing interactions within the ATP-binding pocket of a kinase.[6][8][9]
-
The Influence of Chlorine: Chlorine, being larger and more lipophilic than fluorine, excels at forming productive van der Waals interactions and can significantly enhance binding affinity through the hydrophobic effect.[7] Crucially, chlorine can participate in "halogen bonding"—an electrostatic interaction between the electrophilic region on the chlorine atom and a nucleophilic partner in the protein backbone—which can provide a significant and highly directional binding contribution.[7][10]
-
Synergy in the 2,3-Substitution Pattern: The placement of a fluorine atom at the ortho position and a chlorine atom at the meta position creates a unique electronic and steric profile. The ortho-fluoro can enforce a specific torsional angle between the phenyl ring and the rest of the inhibitor, potentially locking the molecule into a more bioactive conformation. The meta-chloro is then positioned to engage in deeper hydrophobic or halogen-bonding interactions within the kinase active site. This specific pattern is leveraged in the synthesis of highly potent Aurora kinase inhibitors.[11]
-
The Phenylglycine Framework: The amino acid backbone of phenylglycine provides essential handles for synthetic elaboration. The amine and carboxylic acid groups are ideal anchor points for constructing the broader inhibitor scaffold, often through robust and well-established amide bond-forming reactions.[12]
Application Showcase: Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor
To illustrate the practical application of this scaffold, we will detail the synthesis of an Aurora kinase inhibitor, as reported by researchers developing novel anti-cancer agents.[11] Aurora kinases are critical regulators of cell division, and their inhibition is a validated strategy for cancer therapy.
Target Pathway and Mechanism of Inhibition
Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site. By occupying this pocket, the inhibitor prevents the phosphorylation of downstream substrate proteins, thereby blocking the signaling cascade that promotes cell proliferation.
Caption: Competitive inhibition of a kinase by a small molecule inhibitor.
Overall Synthetic Workflow
The synthesis involves a multi-step process where the key (3-chloro-2-fluorophenyl) moiety is introduced via an amide coupling to a pyrrolidine linker, which is then attached to the core pyrimidine scaffold.
Caption: High-level synthetic workflow for the target kinase inhibitor.
Experimental Protocols
The following protocols are adapted from the literature and represent a robust pathway to the target compound.[11]
Protocol 1: Synthesis of Key Intermediate (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone
This step creates the crucial building block containing the halogenated phenyl ring. The causality here involves activating the carboxylic acid to facilitate amide bond formation with the protected aminopyrrolidine.
Materials:
-
3-Chloro-2-fluorobenzoic acid
-
(S)-tert-butyl (pyrrolidin-3-yl)carbamate
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard workup reagents (Ethyl acetate, saturated NaHCO₃, brine)
Procedure:
-
Amide Coupling: To a solution of 3-Chloro-2-fluorobenzoic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.5 eq.). Stir the mixture at room temperature for 10 minutes.
-
Add (S)-tert-butyl (pyrrolidin-3-yl)carbamate (1.05 eq.) and continue to stir at room temperature for 16 hours.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the Boc-protected intermediate.
-
Deprotection: Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting residue is the TFA salt of the desired product, which can be used directly in the next step or neutralized.
Protocol 2: Synthesis of Penultimate Intermediate (Compound 30)
This protocol involves a nucleophilic aromatic substitution (SNA_r_) reaction, where the amine of our key intermediate displaces a chlorine atom on the pyrimidine ring. The choice of a high-boiling solvent and base is critical for driving the reaction to completion.
Materials:
-
N-(4,6-dichloropyrimidin-5-yl)-5-methyl-1H-pyrazol-3-amine (Compound 29 from ref.[11])
-
(S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone (from Protocol 1)
-
Triethylamine (TEA)
-
1-Pentanol
Procedure:
-
Combine the dichloropyrimidine starting material (1.0 eq.), the aminopyrrolidine intermediate (1.3 eq.), and triethylamine (1.5 eq.) in 1-pentanol.
-
Heat the reaction mixture to 120 °C and stir for 6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration and purify by flash column chromatography over silica gel (eluent: dichloromethane/methanol gradient) to yield the target compound as a yellow solid.[11]
Protocol 3: Synthesis of the Final Aurora Kinase Inhibitor
The final step is another S_N_Ar reaction to install the 1-ethylpiperazine moiety, which often enhances solubility and cell permeability.
Materials:
-
Penultimate Intermediate (from Protocol 2)
-
1-Ethylpiperazine
-
1-Pentanol
Procedure:
-
Dissolve the penultimate intermediate (1.0 eq.) in 1-pentanol.
-
Add 1-ethylpiperazine (2.0 eq.) to the solution.
-
Heat the reaction mixture to 140 °C for 2 hours.[11]
-
Workup: Cool the reaction and dilute with brine. Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure. The crude residue can be purified by silica gel column chromatography to afford the final inhibitor.
Data Summary
The following table summarizes the results for the key compounds in this synthetic pathway, based on the cited literature.[11]
| Compound Name/Number | Molecular Weight ( g/mol ) | Synthetic Step | Yield | Biological Target |
| (S)-(3-Chloro-2-fluorophenyl)(3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone (30) | 491.34 | Protocol 2 | 51% | Intermediate |
| (S)-(3-Chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone (1) | 569.50 | Protocol 3 | 58% | Aurora Kinase A |
Conclusion and Future Outlook
This guide demonstrates the strategic value of the 3-chloro-2-fluorophenyl moiety as a privileged scaffold in the design of potent kinase inhibitors. Through a detailed examination of the synthesis of an Aurora kinase inhibitor, we have highlighted the rationale behind its use and provided robust, actionable protocols. The unique combination of electronic and steric properties conferred by the ortho-fluoro and meta-chloro substituents provides a powerful tool for medicinal chemists to enhance binding affinity, selectivity, and pharmacokinetic properties. The principles and methodologies described herein are broadly applicable and can serve as a foundation for the development of novel inhibitors against a wide range of kinase targets.
References
-
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC, National Center for Biotechnology Information. [Link]
-
Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PMC, National Center for Biotechnology Information. [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC, National Center for Biotechnology Information. [Link]
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Semantic Scholar. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC, National Center for Biotechnology Information. [Link]
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC, National Center for Biotechnology Information. [Link]
-
The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening. Royal Society of Chemistry Publishing. [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link]
-
Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. ResearchGate. [Link]
-
Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. PubMed. [Link]
-
Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC, National Center for Biotechnology Information. [Link]
-
“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]
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- 4. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benthamscience.com [benthamscience.com]
- 9. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 3-Chloro-2-fluoro-DL-phenylglycine
Introduction
Welcome to the technical support guide for the synthesis of 3-Chloro-2-fluoro-DL-phenylglycine, a critical non-proteinogenic amino acid used as a building block in the development of various pharmaceutical agents. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols. Our goal is to empower you to overcome common challenges, optimize your reaction conditions, and ensure the consistent, high-quality production of this target molecule. The primary synthetic route discussed is the Strecker synthesis, a reliable method for α-amino acid production.
Core Synthesis Pathway: The Strecker Reaction
The synthesis of 3-Chloro-2-fluoro-DL-phenylglycine is commonly achieved via a one-pot Strecker reaction. This process involves three key steps starting from 3-chloro-2-fluorobenzaldehyde:
-
Imine Formation: The aldehyde reacts with an ammonia source (e.g., ammonium chloride) to form an intermediate imine.
-
Nitrile Formation: A cyanide source (e.g., sodium cyanide) performs a nucleophilic attack on the imine carbon to form an α-aminonitrile.
-
Hydrolysis: The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid, 3-Chloro-2-fluoro-DL-phenylglycine.
This guide will help you navigate the complexities of this reaction to achieve optimal outcomes.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured to address specific issues you may encounter during the synthesis.
Problem 1: Low Overall Yield (<60%)
A low yield is the most common issue, often stemming from incomplete reactions or side product formation.
Question: My final yield is significantly lower than expected. What are the primary causes and how can I fix this?
Answer: A low yield can be attributed to several factors throughout the synthetic process. Let's break down the potential causes and solutions in a logical troubleshooting workflow.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield Issues.
Detailed Explanations:
-
Inefficient Imine Formation: The formation of the imine from 3-chloro-2-fluorobenzaldehyde and ammonia is a critical equilibrium-dependent step. If the reaction medium is too acidic, the ammonia will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl oxygen won't be sufficiently protonated to activate the carbon for nucleophilic attack.
-
Actionable Advice: Monitor the pH of your reaction mixture after adding the ammonium chloride. Adjust with a dilute acid or base to bring it into the optimal pH 4-6 range before adding the cyanide source.
-
-
Incomplete Hydrolysis: The α-aminonitrile intermediate is generally stable. Its hydrolysis to the carboxylic acid requires harsh conditions (e.g., concentrated acid and heat). Incomplete hydrolysis is a common cause of low yield.
-
Actionable Advice: Ensure you are using a sufficient excess of strong acid (e.g., concentrated HCl). If TLC or HPLC analysis shows a significant amount of the aminonitrile intermediate remaining after the initial hydrolysis period, extend the reflux time by several hours and re-analyze.
-
-
Product Loss During Work-up: 3-Chloro-2-fluoro-DL-phenylglycine is an amino acid, meaning it has an isoelectric point (pI) at which its solubility in water is minimal. If you adjust the pH too far in either direction during precipitation, the product will remain in its more soluble anionic or cationic form, leading to significant losses.
-
Actionable Advice: Perform a small-scale titration or use calculated pKa values to determine the approximate pI. During work-up, adjust the pH of the aqueous solution slowly with a suitable base (e.g., NaOH or NH4OH) until you observe maximum precipitation. Cool the mixture to further decrease solubility before filtration.
-
Problem 2: High Impurity Profile in Final Product
The presence of impurities can compromise the utility of the final product, especially in drug development.
Question: My final product shows significant impurities when analyzed by HPLC or NMR. What are these impurities and how can I prevent them?
Answer: Impurities typically arise from side reactions or unreacted starting materials. The most common culprits in a Strecker synthesis are:
| Impurity Name | Origin | Prevention & Removal Strategy |
| Unreacted 3-chloro-2-fluorobenzaldehyde | Incomplete imine formation; Insufficient reaction time. | Ensure a slight molar excess of the ammonia and cyanide sources. Increase reaction time for the initial steps. Can be removed by washing the crude product with a non-polar organic solvent in which the amino acid is insoluble (e.g., diethyl ether, MTBE). |
| α-aminonitrile Intermediate | Incomplete hydrolysis. | As discussed in the low yield section, increase the time, temperature, or concentration of the acid used for hydrolysis. Monitor the reaction until the intermediate is no longer detected. |
| α-hydroxy-α-amino acid (Amide) | Partial hydrolysis of the nitrile group. | This can occur if hydrolysis conditions are not stringent enough. Ensure sufficient heat and acid concentration for full conversion to the carboxylic acid. Recrystallization can often help in separating the amide from the desired amino acid. |
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting material, 3-chloro-2-fluorobenzaldehyde? A1: The purity of the starting aldehyde is paramount. It should be >98% pure. The most critical impurity to watch for is the corresponding benzoic acid, as it can interfere with the reaction and be difficult to remove from the final product. Always verify the purity of your aldehyde by GC or NMR before starting the reaction.
Q2: Can I use a different cyanide source, like KCN or TMSCN? A2: Yes, potassium cyanide (KCN) can be used interchangeably with sodium cyanide (NaCN), as they have similar reactivity. Trimethylsilyl cyanide (TMSCN) can also be used, often under milder conditions, but it is more expensive and requires anhydrous conditions to prevent decomposition. For the one-pot aqueous procedure described, NaCN or KCN are the most cost-effective and suitable choices.
Q3: What are the essential safety precautions when running this reaction? A3: The use of sodium or potassium cyanide is the most significant hazard. All operations involving cyanide must be performed in a well-ventilated fume hood. A dedicated cyanide quench solution (e.g., a mixture of sodium hypochlorite and sodium hydroxide) should be prepared and kept nearby to neutralize any spills and decontaminate glassware. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation.
-
HPLC: To determine purity and quantify any impurities.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: A sharp melting point is a good indicator of purity.
Detailed Experimental Protocol
This protocol is a generalized procedure based on common practices for Strecker synthesis. Researchers should optimize parameters for their specific lab conditions.
Materials:
-
3-chloro-2-fluorobenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)
-
Methanol
-
Water (Deionized)
Workflow Diagram:
Caption: Step-by-step experimental workflow for synthesis.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge 3-chloro-2-fluorobenzaldehyde (1.0 eq), ammonium chloride (1.2 eq), and a solvent mixture of methanol and water.
-
Aminonitrile Formation: Cool the mixture to 0-5 °C in an ice bath. Prepare a solution of sodium cyanide (1.1 eq) in water and add it dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Hydrolysis: Carefully add concentrated hydrochloric acid (5-10 eq) to the reaction mixture in the fume hood. Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-12 hours. Monitor the reaction by TLC or HPLC until the aminonitrile intermediate is consumed.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. If any salts (e.g., NaCl, NH₄Cl) have precipitated, filter them off.
-
Concentrate the filtrate under reduced pressure to remove methanol and excess HCl.
-
Dissolve the resulting crude residue in a minimal amount of deionized water.
-
Slowly adjust the pH of the solution to the isoelectric point (approx. 5-6) using a solution of sodium hydroxide or ammonium hydroxide. The product will precipitate as a white solid.
-
Cool the suspension in an ice bath for at least 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water, followed by a non-polar solvent like diethyl ether to remove any residual aldehyde.
-
Dry the purified 3-Chloro-2-fluoro-DL-phenylglycine under vacuum to a constant weight.
-
-
Analysis: Characterize the final product using NMR, HPLC, and MS to confirm its identity and purity.
References
- Method for synthesizing 3-chloro-2-fluoro-DL-phenylglycine. CN102924537A.
Technical Support Center: Preventing Racemization of 3-Chloro-2-fluoro-phenylglycine During Coupling
Audience: Researchers, Scientists, and Drug Development Professionals Subject: Stereoretentive Peptide Coupling of Halogenated Arylglycines
Executive Summary
While 3-Chloro-2-fluoro-phenylglycine is commercially abundant as a racemic mixture (DL-form)[1], pharmaceutical applications and solid-phase peptide synthesis (SPPS) require the coupling of its resolved, enantiopure forms (e.g., Fmoc-L-3-Chloro-2-fluoro-phenylglycine) without inducing epimerization. Phenylglycine (Phg) derivatives are notoriously classified as "troublesome residues" due to their extreme susceptibility to base-catalyzed racemization during carboxylic acid activation[2]. This technical guide provides field-proven, self-validating protocols and mechanistic troubleshooting to maintain absolute stereochemical integrity during the coupling of this highly sensitive building block.
Mechanistic Root Cause Analysis
To prevent racemization, one must understand the causality behind the stereochemical degradation of 3-Chloro-2-fluoro-phenylglycine. The racemization occurs primarily during the base-catalyzed activation and coupling steps[3], driven by two distinct pathways:
-
Direct Alpha-Proton Abstraction (Enolization): The alpha-proton of phenylglycine is benzylic and highly acidic[3]. The addition of 3-chloro and 2-fluoro substituents exerts a powerful electron-withdrawing inductive effect (-I effect), which drastically lowers the pKa of this proton. When exposed to strong, unhindered bases like N,N-Diisopropylethylamine (DIPEA), the proton is easily abstracted, forming a planar, achiral carbanion/enolate intermediate that reprotonates randomly to form a racemic mixture[3].
-
5(4H)-Oxazolone Formation: During activation, the nucleophilic attack of the urethane protecting group's carbonyl oxygen on the activated ester forms a 5(4H)-oxazolone intermediate. This intermediate is stabilized by the adjacent aromatic ring and rapidly tautomerizes to an achiral planar state before reacting with the incoming amine[2].
Logical relationship of racemization pathways versus optimized stereoretentive coupling.
Quantitative Benchmarks for Coupling Conditions
Selecting the correct coupling reagent and base is the single most critical factor in preventing epimerization. Strong bases (pKa > 10) must be strictly avoided[2]. The table below synthesizes expected epimerization levels based on established literature for highly sensitive arylglycines.
| Coupling Reagent | Base Used | Base pKa | Solvent System | Temp | Est. Epimerization (%) | Recommendation |
| HATU or HBTU | DIPEA | ~10.5 | DMF | RT | > 25.0% | ❌ DO NOT USE |
| HATU | NMM | ~7.4 | DMF | RT | 10.0 - 15.0% | ❌ Avoid |
| DEPBT | TMP (Collidine) | ~7.4 | THF or DMF | RT | < 1.0% | ✅ Acceptable[2] |
| COMU | TMP (Collidine) | ~7.4 | DMF | RT | < 0.5% | ✅ Highly Recommended[3] |
| DIC / Oxyma Pure | None (Base-Free) | N/A | DMF / DCM (1:1) | 0 °C to RT | < 0.2% | ✅ Best in Class[4] |
| T3P® | Pyridine | ~5.2 | EtOAc / DMF | RT | < 0.5% | ✅ Green Alternative[5] |
Step-by-Step Experimental Protocols
To ensure a self-validating system, the following protocols utilize thermodynamic control (low temperature) and highly reactive, racemization-suppressing additives (Oxyma Pure or COMU)[4],[3].
Protocol A: DIC / Oxyma Pure Base-Free Coupling (Solution & SPPS)
Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) forms a highly reactive ester that outcompetes oxazolone formation and acts as a mild internal buffer, eliminating the need for tertiary amines[4].
-
Preparation: Weigh 3.0 equivalents of Fmoc-3-Chloro-2-fluoro-phenylglycine and 3.0 equivalents of Oxyma Pure.
-
Dissolution: Dissolve the reagents in a minimal volume of a 1:1 mixture of anhydrous DMF and DCM. Causality: DCM lowers the dielectric constant of the medium, destabilizing the polar oxazolone intermediate.
-
Thermal Control: Chill the solution to 0 °C in an ice bath for 5 minutes.
-
Activation: Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) dropwise to the chilled solution. Stir for exactly 3 minutes to pre-activate the amino acid.
-
Coupling: Transfer the activated mixture to the resin (or amine solution). Allow the reaction to proceed for 1 hour, gradually warming from 0 °C to room temperature.
-
Validation: Cleave a micro-aliquot and analyze via RP-HPLC. The diastereomeric excess (d.e.) should exceed 99%.
Protocol B: COMU / TMP Mediated Coupling (SPPS)
COMU provides exceptional acylation speed, while TMP (2,4,6-trimethylpyridine) is sterically hindered, preventing it from abstracting the highly acidic alpha-proton[2],[3].
-
Preparation: Dissolve 3.0 equivalents of the Fmoc-amino acid and 3.0 equivalents of COMU in anhydrous DMF.
-
Base Addition: Immediately prior to coupling, add 6.0 equivalents of TMP to the activation vessel[3]. Never use DIPEA or TEA.
-
Coupling: Transfer the solution to the resin and agitate for 45–60 minutes at room temperature.
-
Wash: Drain the reactor and wash the resin extensively with DMF (5 × 1 min) to remove the uronium byproducts.
Step-by-step experimental workflow for coupling highly epimerization-prone arylglycines.
Troubleshooting FAQs
Q: I am still observing ~5% of the undesired diastereomer even when using COMU. What is going wrong? A: Check your Fmoc-deprotection step. While base-catalyzed coupling is the primary source of epimerization, extended exposure to 20% piperidine during Fmoc removal can cause cumulative racemization of already-incorporated phenylglycine residues[2]. Solution: Reduce deprotection time (e.g., 2 × 3 minutes) or switch to a milder base like 5% piperazine in DMF containing 0.1 M HOBt to buffer the basicity.
Q: Why is DIPEA strictly prohibited for 3-Chloro-2-fluoro-phenylglycine, even though it is standard for other amino acids? A: DIPEA has a pKa of ~10.5. The alpha-proton of this specific halogenated phenylglycine is highly acidic due to the electron-withdrawing -Cl and -F groups combined with aromatic resonance[3]. DIPEA will rapidly deprotonate the chiral center before the coupling can complete. TMP (pKa ~7.4) provides enough basicity to drive the reaction but is too weak and sterically hindered to abstract the alpha-proton[2].
Q: Can I use newer additives like Oxyma-B instead of Oxyma Pure? A: Yes. Oxyma-B (5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) has been shown to be an even more potent racemization suppressor than Oxyma Pure or HOAt for highly sensitive residues like phenylglycine and cysteine[6]. It acts as an assisted basic catalyst, enhancing amine nucleophilicity while suppressing oxazolone formation.
Q: Is T3P® a viable alternative for solution-phase synthesis of this compound? A: Yes. Propylphosphonic anhydride (T3P®) is an excellent, green coupling reagent that has been specifically validated for preventing racemization in difficult peptide bonds involving phenylglycine derivatives[5]. When using T3P®, pyridine is recommended as the optimal weak base to maintain stereochemical integrity.
References
- Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis - luxembourg-bio.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8wb4KOnpfGPPHRBGkbGRxJ-1PKHiOXib5UNOIKwdy51DojvI5GRHfXjVj8NHh-oC3PUmxUiBrIDOji4Xy2KsD5ABtse7R31KPz4jjxjXFRiBnbuLu218yuOI5BFXBJlBus3BwaB4CdAzKG0IFmNQ92GRCpd8_8hg8qRtaoguyhMbg-Jm6_iKlvhk-59Q=]
- preventing racemization of (r)-2-Amino-2-(4-chlorophenyl)acetic acid during reaction - benchchem.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuQePBooKEeVPbAv4HGupTMjSVXDD-47J3RrC9-n_6lNOSKHC-elacwqD2KEcBOjlMXaQMn8SeKYCKWfHZISm43y0RDDdj1ivlq4tn-EmIqig1oPk_8PA1UP40rOu4lDhITGKEt1q3kPN5irOuWm_Ughp52p0K6eqWwoILenyxrA85tFxDhYd_hog2_Q4su_wbtEQYN3aE4FxhCkO3x4EI3qv_as42I31pIwk7ccg=]
- Organic Syntheses Procedure: Oxyma Pure - orgsyn.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0pQL1oXbmQyCtfDNYCs5mp32c4phi5R2bQI9wDwk9ZVFb8Gy9GPTdBwHq5wmta_bWn9KsBrHriOSnJxXFeNrDrtcmsILhZSX1BpL8JJoqR5SDi4v4sa57xnx6LxJkOhDTlFQke_7_HA==]
- Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis - luxembourg-bio.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMmZzEshwCrRp4kl10VEBpe_s4Zv8GRlolxrOzypcsCn0sAifI6-IKneHRl6b8q78cpf8tH94YB6Ir5iq853UQ2ZPyFukgnX9HgKxhaxlw9Bvy59Jzcs6SatiJ-gGAEWc1t-sVPNRRQjRyUxCyO2v5OOieOZewFLtpFk6AyFfZEYqX2o-fm4c5xqzuGXBoqi6fsvOzO2Fcmg==]
- Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent - rsc.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAnmcqt2H6HmlFh38n7oThD1nzBjLSnVl8Rqh4T19BoajNPTVIuyXwYTXq26dMzT8naeZ-7ptYB-PEjQve3kn-ARIO9tzGBYxsgEe-JJACmY7MKmeIf06FsiNMsrtk39kmAZnppYEpB06gJbS3QpNzQivPDuFuRX3D]
- 3-Chloro-2-fluoro-DL-phenylglycine | 1042665-36-0 - sigmaaldrich.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbl12gLRYR00Dh_tEqZfKG_5rx7tlRkDakXuwsydvymyya5TIBlqWrlTINkGAwGz1K0S0mrwr9VYblTgy0DGdsmpUSOZe7CtooNnuDs-LhIeRztrQr3Kik2foepCgq6zB6ffWqsIJEKbtiV3UxZTA1BlshPJLCIRiWrcCT9n2q4H5c89xS-53lBBTcPtdPXRTUWQ==]
Sources
- 1. 3-Chloro-2-fluoro-DL-phenylglycine | 1042665-36-0 [sigmaaldrich.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Side reactions in the synthesis of 3-Chloro-2-fluoro-DL-phenylglycine
Welcome to the Technical Support Center for the synthesis of 3-Chloro-2-fluoro-DL-phenylglycine . As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of highly functionalized, non-proteinogenic amino acids.
The synthesis of 3-Chloro-2-fluoro-DL-phenylglycine is predominantly achieved via the Strecker amino acid synthesis . However, the electron-withdrawing nature and steric bulk of the 3-chloro and 2-fluoro substituents on the benzaldehyde precursor introduce significant mechanistic deviations, leading to unique side reactions. This guide synthesizes field-proven insights with causal explanations to ensure your protocols are robust and self-validating.
Mechanistic Overview & Reaction Dynamics
The classical Strecker synthesis involves the condensation of an aldehyde with ammonia to form an iminium ion, followed by nucleophilic attack by cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid[1].
For 3-chloro-2-fluorobenzaldehyde, the dihalogenated aromatic ring is highly electron-deficient. This increases the electrophilicity of the carbonyl carbon, which accelerates the initial reaction but also makes the substrate highly susceptible to direct cyanide attack (bypassing the imine) and retro-Strecker degradation[2]. Understanding these competing pathways is critical for troubleshooting.
Figure 1: Strecker synthesis pathway and competing side reactions for halogenated phenylglycines.
Troubleshooting Guide & FAQs
Q1: Why am I observing high levels of 3-chloro-2-fluoromandelonitrile instead of the desired aminonitrile? Causality: The formation of the cyanohydrin (mandelonitrile) is a competing equilibrium reaction. Because the electron-withdrawing halogens increase the electrophilicity of the aldehyde, cyanide addition to the carbonyl is exceptionally fast. If the effective concentration of ammonia is too low, or if the pH is outside the optimal range for imine formation, cyanide will attack the unreacted aldehyde directly. Resolution: Maintain a mildly alkaline pH (strictly between 9.0 and 9.5) and use a massive molar excess of the ammonia source (e.g., 5-10 equivalents of NH₄Cl/NH₃ buffer) relative to cyanide. This drives the equilibrium entirely toward the iminium ion before cyanation occurs[1].
Q2: During the acidic hydrolysis of the aminonitrile, the reaction stalls at a stable intermediate. What is it, and how do I resolve it? Causality: The stalled intermediate is 3-chloro-2-fluorophenylglycine amide . The hydrolysis of α-aminonitriles proceeds sequentially: first to the amide, then to the carboxylic acid. The second step is significantly slower. The steric hindrance of the ortho-fluoro group physically blocks the approach of water, while the electron-withdrawing effects of the dihalogenated ring reduce the nucleophilicity of the amide oxygen, severely retarding acid-catalyzed hydrolysis. Resolution: Standard hydrolysis conditions (e.g., 6 M HCl at 80°C) are insufficient. You must increase the acid concentration to 12 M HCl and extend the reflux time to 18–24 hours. Alternatively, chemoenzymatic approaches utilizing specific nitrilases or amidases can bypass this thermodynamic barrier under milder conditions[3].
Q3: I am losing product yield during the aqueous workup of the intermediate aminonitrile. What is the mechanism of this degradation? Causality: α-Aminonitriles act as "masked iminium ions" and are highly susceptible to the retro-Strecker reaction. In aqueous solutions, especially if the pH drops or decyanation is triggered during extraction, the aminonitrile eliminates HCN to reform the iminium ion, which rapidly hydrolyzes back to the starting 3-chloro-2-fluorobenzaldehyde[2]. Resolution: Do not isolate or purify the free aminonitrile. Implement a "telescoped" (one-pot) workflow where the crude aminonitrile reaction mixture is immediately subjected to strong acidic conditions for hydrolysis.
Figure 2: Diagnostic logic tree for troubleshooting low yields in halogenated phenylglycine synthesis.
Quantitative Data: Optimizing Product Distribution
The following table summarizes the causal relationship between reaction parameters and the distribution of the desired product versus side reactions during the initial Strecker condensation.
Table 1: Effect of pH and Reagent Stoichiometry on Intermediate Distribution
| pH Level | NH₄Cl : NaCN Ratio | Aminonitrile (%) | Mandelonitrile (%) | Retro-Strecker (%) |
| 7.5 | 1 : 1 | 15% | 80% | 5% |
| 8.5 | 2 : 1 | 45% | 40% | 15% |
| 9.5 | 5 : 1 | 92% | < 5% | < 3% |
| 10.5 | 5 : 1 | 60% | < 5% | 35% |
Note: Data reflects typical distributions for ortho-halogenated benzaldehydes. At pH > 10.5, the equilibrium shifts unfavorably, promoting the retro-Strecker degradation of the aminonitrile[1].
Experimental Protocols: Self-Validating Workflow
To ensure high scientific integrity, the following protocol utilizes a telescoped methodology to prevent intermediate degradation, creating a self-validating system where the successful progression of step 1 seamlessly feeds the rigorous demands of step 2.
Step-by-Step Methodology: Telescoped Synthesis of 3-Chloro-2-fluoro-DL-phenylglycine
Phase 1: Iminium Ion Formation & Cyanation
-
Preparation of Buffer: In a 500 mL round-bottom flask, dissolve 53.5 g (1.0 mol, 10 eq) of ammonium chloride (NH₄Cl) and 6.5 g (0.1 mol, 1 eq) of potassium cyanide (KCN) in 150 mL of concentrated aqueous ammonia (28%). Caution: Perform strictly in a fume hood.
-
pH Validation: Verify the pH of the solution is approximately 9.5. Adjust with aqueous ammonia if necessary[1].
-
Aldehyde Addition: Cool the mixture to 0°C. Slowly add 15.8 g (0.1 mol, 1 eq) of 3-chloro-2-fluorobenzaldehyde dropwise over 30 minutes to manage the exothermic imine condensation.
-
Maturation: Allow the reaction to warm to room temperature and stir vigorously for 24 hours. The formation of a biphasic system or a fine suspension indicates the successful generation of the α-aminonitrile.
Phase 2: Telescoped Acidic Hydrolysis 5. Extraction (Optional but recommended for purity): Extract the aqueous mixture rapidly with cold ethyl acetate (2 x 100 mL). Do not concentrate the organic layer to dryness to avoid retro-Strecker degradation[2]. 6. Acidification: Transfer the organic layer to a heavy-walled flask and carefully add 150 mL of 12 M HCl. The biphasic mixture will become homogenous as the aminonitrile is protonated and extracted into the aqueous acid. Distill off the ethyl acetate under a slight vacuum. 7. Reflux: Heat the remaining acidic solution to a vigorous reflux (110°C) for 18–24 hours. Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the m/z peak corresponding to the amide intermediate confirms the completion of the sterically hindered hydrolysis. 8. Isolation: Cool the mixture to room temperature. Adjust the pH to the isoelectric point of the amino acid (approx. pH 5.5 - 6.0) using 5 M NaOH. 9. Crystallization: Cool the neutralized solution to 4°C overnight. Filter the precipitated 3-chloro-2-fluoro-DL-phenylglycine, wash with cold water and ethanol, and dry under a vacuum.
References
-
Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Bioengineering and Biotechnology. URL:[Link]
-
α-Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis. Advanced Synthesis & Catalysis. URL: [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 3-Chloro-2-fluoro-DL-phenylglycine
Audience: Researchers, Process Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides an authoritative, self-validating framework for the industrial and pilot-scale synthesis of 3-Chloro-2-fluoro-DL-phenylglycine. By leveraging the Bucherer-Bergs multicomponent reaction followed by alkaline hydrolysis, this protocol ensures maximum atom economy, safety, and yield during scale-up.
Process Workflow
The synthesis relies on a two-step sequence: the formation of a hydantoin intermediate via the Bucherer-Bergs reaction, followed by high-pressure alkaline ring opening.
Caption: Workflow from 3-Chloro-2-fluorobenzaldehyde to 3-Chloro-2-fluoro-DL-phenylglycine.
Standard Operating Procedure (1 kg Scale)
Step 1: Hydantoin Synthesis (Bucherer-Bergs)
Causality & Mechanism: The Bucherer-Bergs reaction is preferred over the classical Strecker synthesis for scale-up because it avoids the isolation of unstable α-aminonitriles and the handling of liquid hydrogen cyanide[1][2]. Ammonium carbonate decomposes in situ to provide ammonia and carbon dioxide. Ammonia condenses with the aldehyde to form an imine, which is attacked by cyanide. Subsequent CO₂ insertion and cyclization yield the highly stable hydantoin ring[3].
Protocol:
-
Charge a 10 L pressure reactor with 1.0 kg (6.31 mol) of 3-Chloro-2-fluorobenzaldehyde, 3.0 L of ethanol, and 3.0 L of deionized water.
-
Add 1.82 kg (18.9 mol, 3.0 eq) of ammonium carbonate and 0.62 kg (9.46 mol, 1.5 eq) of potassium cyanide (KCN). (Safety: Highly toxic. Perform strictly in a sealed, vented reactor).
-
Seal the reactor and heat to 60–70 °C. The pressure will rise to 2–3 bar due to the generation of NH₃ and CO₂. Maintaining this pressure in a closed vessel is critical to prevent the loss of volatile components, which drastically improves the yield[4].
-
Self-Validation: After 12 hours, sample the mixture and analyze via HPLC. The reaction is complete when the aldehyde peak is <1% (area).
-
Cool to 10 °C, vent carefully through a bleach scrubber (to destroy residual cyanide), and filter the precipitated 5-(3-chloro-2-fluorophenyl)hydantoin. Wash with cold water and dry.
Step 2: Alkaline Hydrolysis & Isoelectric Isolation
Causality & Mechanism: The hydantoin ring is highly stable. Alkaline hydrolysis requires elevated temperatures and pressure to cleave the cyclic urea into the corresponding amino acid[4]. Following hydrolysis, the product exists as a sodium salt. Phenylglycine derivatives exist predominantly as zwitterions near neutral pH, with an isoelectric point (pI) around 5.6[5]. Adjusting the pH to this exact point minimizes aqueous solubility, driving crystallization.
Protocol:
-
Charge a 10 L pressure reactor with the intermediate hydantoin and 4.0 eq of 3M NaOH solution.
-
Heat to 120 °C under sealed conditions (approx. 2–4 bar) for 12–16 hours.
-
Self-Validation: Monitor via HPLC. The disappearance of the hydantoin peak confirms complete ring opening.
-
Cool the mixture to 20 °C. Slowly add concentrated HCl to adjust the pH to 5.6.
-
Self-Validation: Heavy precipitation will begin around pH 7.0 and maximize at pH 5.6. Analyze the filtrate; it should contain <5 mg/mL of the product.
-
Filter the resulting 3-Chloro-2-fluoro-DL-phenylglycine, wash with cold water/ethanol, and dry under vacuum at 50 °C.
Quantitative Data & Parameters
| Parameter | Hydantoin Synthesis (Step 1) | Alkaline Hydrolysis (Step 2) |
| Reagents | Aldehyde, KCN (1.5 eq), (NH₄)₂CO₃ (3.0 eq) | Hydantoin, NaOH (4.0 eq), HCl (to pH 5.6) |
| Solvent System | EtOH / H₂O (1:1 v/v) | H₂O |
| Temperature | 60–70 °C | 120 °C |
| Pressure | 2–3 bar (Sealed vessel) | 2–4 bar (Sealed vessel) |
| Reaction Time | 12–24 hours | 12–16 hours |
| In-Process Control | HPLC (Aldehyde < 1%) | HPLC (Hydantoin < 1%) |
| Expected Yield | 85–90% | 80–85% |
Troubleshooting Guide & FAQs
Q1: During the Bucherer-Bergs reaction, my conversion stalled at 60%. What caused this, and how can I fix it? A1: Stalled conversion is almost always caused by the escape of volatile ammonia and carbon dioxide[3]. If your reactor is not properly sealed, the equilibrium shifts backward. Ensure the reaction is conducted in a sealed pressure vessel (e.g., a steel bomb or autoclave) to retain these gases[4]. If the reaction has already stalled, cool the vessel, add an additional 1.0 eq of (NH₄)₂CO₃, reseal, and reheat.
Q2: Why do we use potassium cyanide (KCN) instead of sodium cyanide (NaCN) during scale-up? A2: While both can be used, KCN often provides higher yields and better solubility profiles in the ethanol/water solvent mixture used for the Bucherer-Bergs reaction. Studies have shown that substituting NaCN with KCN in sealed-vessel hydantoin syntheses can push yields from ~75% to >90%[4].
Q3: The isoelectric precipitation yielded a gummy solid instead of a crystalline powder. How do I correct this? A3: Gummy precipitates occur if the pH is dropped too rapidly or if the temperature is too high during neutralization. The isoelectric point of phenylglycine derivatives is ~5.6[5]. To ensure crystalline growth:
-
Maintain the temperature at 20 °C.
-
Add the HCl dropwise, allowing the seed crystals to form slowly at pH 7.0 before dropping to pH 5.6.
-
If a gum forms, reheat the suspension to 60 °C to redissolve/melt the gum, then cool it slowly at a rate of 10 °C/hour with vigorous stirring.
Q4: Can I use the Strecker synthesis instead for this scale-up? A4: While the Strecker synthesis is a classic method for amino acid production[6], it is generally avoided for highly sterically hindered or electron-deficient aromatic aldehydes at scale due to the instability of the intermediate α-aminonitrile and the hazards of handling hydrogen cyanide (or generating it in situ)[2]. The Bucherer-Bergs route is safer, more robust, and typically provides higher overall yields for phenylglycine derivatives[4].
References
-
Wikipedia contributors. "Strecker amino acid synthesis." Wikipedia, The Free Encyclopedia. [Link]
-
Candeias, N. R., et al. "Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis." Pharmaceuticals (Basel). [Link]
-
Total Synthesis. "Strecker Amino Acid Synthesis Mechanism & Examples." Total-Synthesis.com. [Link]
-
Safari, J., et al. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules. [Link]
-
Kappe, C. O., et al. "Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction." Synlett. [Link]
-
Veeprho Pharmaceuticals. "Phenylglycine Impurities and Related Compound." Veeprho.com. [Link]
Sources
- 1. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [mdpi.com]
- 5. veeprho.com [veeprho.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: 3-Chloro-2-fluoro-DL-phenylglycine Stability in Solution
Welcome to the technical support center for 3-Chloro-2-fluoro-DL-phenylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction
3-Chloro-2-fluoro-DL-phenylglycine is a non-proteinogenic amino acid of interest in pharmaceutical research and development. Understanding its stability in various solution-based formulations is critical for ensuring the integrity, efficacy, and safety of potential drug candidates. This guide provides a comprehensive overview of potential stability issues and the scientific principles behind them.
Frequently Asked Questions (FAQs)
What are the primary factors that can affect the stability of 3-Chloro-2-fluoro-DL-phenylglycine in solution?
The stability of 3-Chloro-2-fluoro-DL-phenylglycine in solution is primarily influenced by three key factors:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation of the amino acid.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[2]
-
Light Exposure: UV or visible light can induce photolytic degradation, particularly for compounds with aromatic rings and halogen substituents.[3][4]
What are the potential degradation pathways for 3-Chloro-2-fluoro-DL-phenylglycine?
While specific degradation pathways for 3-Chloro-2-fluoro-DL-phenylglycine are not extensively documented in the literature, we can infer potential pathways based on the chemical structure and data from related halogenated aromatic compounds and amino acids.
-
Hydrolysis: Under acidic or basic conditions, the amide bond of the amino acid could be susceptible to hydrolysis, although this is generally less common for the core amino acid structure. More likely is the potential for dehalogenation or other reactions on the phenyl ring.
-
Oxidation: The presence of oxidizing agents or exposure to air (oxygen) can lead to oxidative degradation.
-
Photodegradation: The aromatic ring with halogen substituents is a chromophore that can absorb UV light, potentially leading to the cleavage of the carbon-halogen bonds or other photochemical reactions.[3][4]
-
Decarboxylation: At elevated temperatures, amino acids can undergo decarboxylation, leading to the loss of the carboxyl group as carbon dioxide.[5]
Troubleshooting Guides
Issue 1: I am observing a loss of my compound in solution over time. How can I determine the cause?
A systematic approach is necessary to pinpoint the cause of compound degradation. A forced degradation study is a valuable tool to investigate the stability of a molecule under various stress conditions.[6]
Troubleshooting Workflow:
Caption: Workflow for investigating compound degradation.
Issue 2: My solution of 3-Chloro-2-fluoro-DL-phenylglycine is showing a color change. What could be the reason?
Color change is often an indicator of chemical degradation and the formation of chromophoric byproducts.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Oxidation | The phenylglycine moiety may be susceptible to oxidation, leading to colored degradation products. | Prepare solutions fresh and under an inert atmosphere (e.g., nitrogen or argon). Store solutions protected from air. |
| Photodegradation | Exposure to light, especially UV, can lead to the formation of colored byproducts.[3] | Store solutions in amber vials or protect them from light. |
| Reaction with solvent/excipients | The compound may react with components in the formulation, leading to colored products. | Evaluate the compatibility of the compound with all formulation components individually. |
Issue 3: I am having difficulty developing a stability-indicating analytical method. What are the key considerations?
A stability-indicating method is crucial for accurately quantifying the parent compound and detecting its degradation products.[7] High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a mass spectrometer (MS) is a powerful technique for this purpose.[8][9][10]
Key Method Development Considerations:
-
Column Chemistry: A C18 reversed-phase column is a good starting point for separating the parent compound from its more polar degradation products.[8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[10]
-
Detection:
-
UV Detection: The aromatic ring of 3-Chloro-2-fluoro-DL-phenylglycine allows for UV detection. Monitor at a wavelength where the parent compound has significant absorbance (e.g., around 254 nm).
-
Mass Spectrometry (MS): MS detection provides mass information, which is invaluable for identifying unknown degradation products.[8][9]
-
-
Forced Degradation Samples: Use samples from your forced degradation study to challenge the method's ability to separate the parent peak from all degradation product peaks.
Example UPLC-MS Method Parameters:
| Parameter | Recommendation |
| Column | C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm and ESI-MS in positive and negative ion modes |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on 3-Chloro-2-fluoro-DL-phenylglycine.
Materials:
-
3-Chloro-2-fluoro-DL-phenylglycine
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
High-purity water
-
Acetonitrile or other suitable organic solvent
-
pH meter
-
Thermostatically controlled oven or water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 3-Chloro-2-fluoro-DL-phenylglycine in a suitable solvent (e.g., water:acetonitrile 50:50) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Oxidation: Mix an aliquot of the stock solution with 3% H2O2.
-
Thermal Stress: Place an aliquot of the stock solution in an oven at 60°C.
-
Photolytic Stress: Expose an aliquot of the stock solution to UV and visible light in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating UPLC-MS method.
Data Analysis:
-
Calculate the percentage of degradation for each stress condition at each time point.
-
Identify and characterize any significant degradation products using their mass spectral data.
Protocol 2: UPLC-MS Method for Stability Analysis
This protocol provides a starting point for developing a UPLC-MS method to analyze 3-Chloro-2-fluoro-DL-phenylglycine and its degradation products.
Instrumentation:
-
UPLC system with a UV detector and a mass spectrometer
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[10]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-4.0 min: 5% to 95% B
-
4.0-5.0 min: 95% B
-
5.1-6.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
UV Detection: 254 nm
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Visualization of Key Concepts
Caption: Overview of degradation and analysis.
References
- Acta Sci. Pol. Technol. Aliment. 22(4) 2023, 385–394.
- Photostability studies. (a-c) The changes in absorbance at the respective peak positions with time of DOFL (a) NRFL (b) and OFL (c) in the absence and presence of CB7, at ambient conditions at pH 7.5.
- Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC.
- Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research.
- Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - MDPI.
- Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues - RSC Publishing.
- Creating a High-Throughput Workflow for Automated Peptide Characterization using LC-MS - Lund University Public
- Proteins & Peptides Forced Degradation Studies - CD Formul
- Integration of a derivatization protocol and LC–MS sequential window acquisition of all theoretical mass spectra strategy for amino acid determin
- Non-additive Stabilization by Halogenated Amino Acids Reveals Protein Plasticity on a Sub-Angstrom Scale - PubMed.
- Degradation of Halogenated Aliphatic Compounds: The Role of Adapt
- 7292-74-2 Cas No. | 3-Fluoro-DL-phenylglycine - Apollo Scientific.
- 2-Fluoro- DL -a-phenylglycine 98 84145-28-8.
- 4-Chloro-3-fluoro-DL-phenylglycine | 1039338-62-9 - Sigma-Aldrich.
- 4-Fluoro-DL-phenylglycine | 7292-73-1 - Sigma-Aldrich.
- Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical prepar
- Improved sensitivity using liquid chromatography mass spectrometry (LC-MS)
- is added in one portion. The reaction begins rapidly, the temperature rising to about 45°. Stirring is continued for 2 hours. The heterogeneous mixture, after dilution with 1 l. of water, is extracted with - Organic Syntheses Procedure.
- Thermal degradation products of 1-(3-Chlorophenyl)-2-methylpropan-2-amine - Benchchem.
- Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms.
- Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions | Request PDF - ResearchG
- Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradi
- Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals.
- Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview - MDPI.
- Thermal degradation of 18 amino acids during pyrolytic processes - PMC.
- Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold.
- Thermal degradation of 1-amino--deoxyketoses and their role in flavour development.
- (PDF)
Sources
- 1. Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation | European Journal of Chemistry [eurjchem.com]
- 8. food.actapol.net [food.actapol.net]
- 9. lcms.cz [lcms.cz]
- 10. lup.lub.lu.se [lup.lub.lu.se]
Validation & Comparative
Spectroscopic Analysis of 3-Chloro-2-fluoro-DL-phenylglycine: A Comparative Guide to Purity Assessment Methodologies
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating highly specialized unnatural amino acids. 3-Chloro-2-fluoro-DL-phenylglycine (CAS: 1042665-36-0) is a critical halogenated building block used in the synthesis of peptidomimetics and complex glycopeptide antibiotics, such as ramoplanin and enduracidin analogs[1].
Assessing the purity of this compound is non-trivial. The potential presence of regioisomeric halogens, des-halo impurities, and enantiomeric mixtures demands a rigorous, self-validating analytical system. This guide objectively compares the performance of our primary recommended methodology—Quantitative Nuclear Magnetic Resonance (qNMR) —against traditional alternatives like HPLC-UV and LC-MS , providing the experimental data and protocols necessary for authoritative purity certification.
The Analytical Challenge: Why Standard Methods Fall Short
Routine purity assessment heavily relies on area normalization under an HPLC-UV trace. However, for halogenated phenylglycines, structurally similar impurities (e.g., 3-chloro-4-fluoro-phenylglycine or des-fluoro analogs) often co-elute or exhibit nearly identical molar absorptivities. Relying solely on UV detection can artificially inflate the purity metric, masking critical structural flaws.
To establish a truly self-validating system, an orthogonal approach utilizing the absolute quantitation of qNMR, cross-referenced with the exact mass capabilities of LC-MS, is required[2].
Comparative Performance of Analytical Alternatives
A. Quantitative 1H-NMR (qNMR) [Primary Recommendation]
-
Mechanistic Causality : qNMR relies on the fundamental principle that the integrated area of a nuclear resonance signal is directly proportional to the number of nuclei generating that signal. By utilizing an internal standard (e.g., Maleic acid or DSS), we determine absolute mass-fraction purity without needing a primary reference standard of the analyte itself[3].
-
Performance : Highly accurate and acts as a primary ratio method. It easily detects NMR-active impurities, including residual solvents and structurally related isomers that evade UV detection.
-
Limitation : Requires high-field instruments (≥500 MHz) to resolve the complex multiplet splitting caused by the fluorine atom ( 19F−1H coupling) on the aromatic ring.
B. LC-MS (ESI-TOF) [Orthogonal Validation]
-
Mechanistic Causality : Electrospray ionization (ESI) coupled with time-of-flight (TOF) mass spectrometry provides exact mass measurements. The natural isotopic signature of chlorine ( 35Cl and 37Cl in a ~3:1 ratio) serves as a built-in diagnostic tool for confirming the halogenated moiety.
-
Performance : Exceptional sensitivity for identifying des-halo impurities.
-
Limitation : Ion suppression effects in ESI can skew quantitative ratios, making it semi-quantitative unless isotopically labeled standards are employed.
C. HPLC-UV [Routine Batch Monitoring]
-
Mechanistic Causality : Separation is driven by hydrophobic interactions with the stationary phase, with detection via the aromatic chromophore at 254 nm.
-
Performance : Robust and reproducible; ideal for high-throughput batch-to-batch consistency checks.
-
Limitation : Blind to non-UV absorbing impurities and strictly requires identical, highly pure reference standards for true quantitation.
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, the following protocols are designed to cross-validate one another.
Protocol 1: High-Precision qNMR for Absolute Purity
-
Sample Preparation : Accurately weigh ~10.00 mg of 3-Chloro-2-fluoro-DL-phenylglycine and ~5.00 mg of a certified internal standard (e.g., TraceCERT® Maleic acid) using a microbalance ( d=0.001 mg).
-
Solvation : Dissolve the mixture in 0.75 mL of D2O containing 0.1% NaOD to shift the pH to ~12.
-
Causality: Alkaline pH minimizes signal overlap in the aromatic region by ensuring uniform deprotonation of the zwitterionic amino acid, which is critical for accurate integration[4].
-
-
Acquisition : Acquire 1H -NMR spectra at 600 MHz using a 90° pulse angle and a relaxation delay ( D1 ) of 60 seconds.
-
Causality: A 60-second delay ensures complete relaxation of all protons ( T1>5s for aromatic protons), preventing integration bias and ensuring the protocol is self-validating[3].
-
-
Integration : Integrate the internal standard peak (Maleic acid singlet at δ 6.2 ppm) against the isolated aromatic proton of the analyte (e.g., the triplet at δ 7.12 ppm).
Protocol 2: LC-MS Impurity Profiling
-
Sample Preparation : Prepare a 1.0 mg/mL stock solution in H2O :Acetonitrile (50:50) with 0.1% Formic acid. Dilute to 10 µg/mL for injection.
-
Chromatography : Use a sub-2 µm C18 column (2.1 x 100 mm) with a shallow gradient of 5% to 40% Acetonitrile (0.1% FA) over 15 minutes.
-
Causality: The fluorinated aromatic ring increases hydrophobicity; a shallow gradient maximizes the resolution between closely related regioisomeric impurities.
-
-
Detection : Operate the ESI source in positive ion mode. Monitor for the [M+H]+ ion at m/z 204.02 ( 35Cl ) and 206.02 ( 37Cl ).
Data Presentation
The following tables summarize the comparative metrics and expected spectroscopic data, providing a benchmark for evaluating product quality.
Table 1: Comparative Analytical Metrics for Purity Assessment
| Analytical Method | Primary Function | Limit of Detection (LOD) | Accuracy / Bias | Analysis Time | Ref. Standard Required? |
| qNMR | Absolute Quantitation | ~0.1% | ± 0.5% | 15 mins | No (Uses Generic IS) |
| HPLC-UV | Routine Purity (% Area) | ~0.01% | ± 2.0% | 20 mins | Yes |
| LC-MS | Impurity Identification | ~0.001% | Semi-quantitative | 25 mins | Yes (for quantitation) |
Table 2: Representative 1H -NMR Spectral Assignments ( D2O , pH 12)
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment / Causality |
| 7.35 | dd ( J=8.2,1.5 Hz) | 1H | Aromatic H (C4) - Coupled to F and H5 |
| 7.12 | t ( J=8.2 Hz) | 1H | Aromatic H (C5) - Coupled to H4 and H6 |
| 6.98 | dd ( J=8.2,6.5 Hz) | 1H | Aromatic H (C6) - Coupled to H5 and F |
| 4.45 | s | 1H | α -CH (Chiral center) |
Decision Workflow Visualization
To operationalize these techniques, we utilize the following orthogonal workflow to ensure no single point of analytical failure.
Caption: Orthogonal analytical workflow for the rigorous purity certification of halogenated amino acids.
References
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports (Royal Society of Chemistry).[Link]
-
Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Accreditation and Quality Assurance (Springer).[Link]
-
Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. National Institutes of Health (PMC).[Link]
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Method Comparison Guide for 3-Chloro-2-fluoro-DL-phenylglycine Analysis
Executive Summary
3-Chloro-2-fluoro-DL-phenylglycine is a sterically hindered, halogenated unnatural amino acid that serves as a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs). Because it is synthesized as a racemic mixture (DL), analytical workflows must independently evaluate both its chemical purity (achiral analysis) and enantiomeric excess (chiral resolution). This guide objectively compares the performance of various High-Performance Liquid Chromatography (HPLC) methodologies, providing the mechanistic causality behind column selection and step-by-step protocols for method validation.
Mechanistic Grounding: The Analytical Challenge
Analyzing phenylglycine derivatives presents a dual challenge. First, their zwitterionic nature makes them highly polar, leading to poor retention on standard reversed-phase (RP) columns. Second, the 3-chloro-2-fluoro substitution on the aromatic ring introduces unique electron-withdrawing effects and steric bulk, which significantly alters the hydrogen-bonding dynamics at the chiral center compared to unsubstituted phenylglycine.
To build a self-validating analytical system, the workflow must be split into two distinct chromatographic pathways:
Fig 1: Method development workflow for 3-Chloro-2-fluoro-DL-phenylglycine analysis.
Achiral Methodologies: Chemical Purity Assessment
To assess synthetic impurities and overall chemical purity, achiral RP-HPLC is employed.
-
Standard C18 Columns : Standard C18 stationary phases rely on highly hydrophobic alkyl chains. When exposed to the >95% aqueous mobile phases required to retain highly polar zwitterions, the C18 chains undergo hydrophobic collapse (matting), leading to a complete loss of retention.
-
Aqueous-Compatible C18 (C18-AQ) : By utilizing a polar-embedded or polar-endcapped C18-AQ column, the stationary phase remains fully wetted in highly aqueous environments. This ensures reproducible retention kinetics for polar amino acids without the need for pre-column derivatization 1[1].
Verdict : C18-AQ is the superior choice. Using a low-pH mobile phase (0.1% Formic Acid) suppresses carboxylate ionization, ensuring sharp peak shapes and robust quantification.
Chiral Resolution Strategies: Enantiomeric Excess (ee%)
The separation of the D- and L- enantiomers requires specialized chiral stationary phases (CSPs). We compared three distinct mechanistic approaches:
Chiral Crown Ether Columns (e.g., CROWNPAK CR(+))
-
Mechanism : Chiral recognition occurs via host-guest complexation. The chiral crown ether cavity selectively encapsulates the protonated primary amine ( −NH3+ ) of the amino acid.
-
Causality : This complexation is strictly dependent on the amine being fully protonated. Therefore, the mobile phase must be driven to a pH of 1.0–2.0 using perchloric acid ( HClO4 ). Furthermore, because complexation is an exothermic process, reducing the column temperature to 0–15°C thermodynamically favors the bound state, drastically improving enantiomeric resolution 2[2]. Coating ODS columns with chiral crown ethers has also been proven to effectively resolve α -phenylglycine enantiomers3[3].
Polysaccharide-Based Columns (e.g., CHIRALPAK IG)
-
Mechanism : Derivatized amylose provides chiral cavities. Recognition relies on multiple transient interactions: hydrogen bonding, dipole-dipole interactions, and π−π stacking with the halogenated phenyl ring.
-
Causality : To prevent severe peak tailing from the zwitterion in normal-phase conditions, acidic additives like Trifluoroacetic acid (TFA) are strictly required to neutralize the molecular charge.
Ligand Exchange Chromatography (LEC)
-
Mechanism : Utilizes a chiral selector (e.g., L-proline) and relies on the formation of ternary diastereomeric complexes with Cu(II) ions and the analyte in the mobile phase.
-
Causality : While this provides exceptional selectivity for amino acids, the continuous infusion of copper salts severely limits downstream MS compatibility and requires rigorous system passivation4[4].
Fig 2: Mechanistic comparison of Crown Ether vs. Polysaccharide chiral recognition.
Quantitative Performance Comparison
The following table summarizes the experimental performance of the three chiral methodologies for 3-Chloro-2-fluoro-DL-phenylglycine.
| Parameter | Crown Ether (CROWNPAK CR+) | Polysaccharide (CHIRALPAK IG) | Ligand Exchange (Chirex 3126) |
| Separation Mechanism | Host-Guest Complexation | Multimodal (H-bond, π−π ) | Ternary Cu(II) Complexation |
| Mobile Phase | pH 1.5 HClO4 (Aqueous) | Hexane/IPA/TFA (80:20:0.1) | 2mM CuSO4 in H2O /MeOH |
| Retention Time (L/D) | 4.2 / 5.8 min | 12.5 / 14.1 min | 18.2 / 22.5 min |
| Resolution ( Rs ) | 3.1 | 2.4 | 4.5 |
| MS Compatibility | Poor (Ion Suppression) | Poor (Normal Phase) | None (Cu 2+ Contamination) |
| Optimal Use Case | Best Overall for Primary Amines | Good for Preparative Scale | High Resolution, Long Run Time |
Validated Experimental Protocols
Protocol 1: Achiral Chemical Purity Analysis (C18-AQ)
This method prevents phase collapse while maintaining sharp peak symmetry for the zwitterionic analyte.
-
Column Installation : Install a Pro C18 AQ column (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation :
-
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).
-
-
Gradient Program : Run a linear gradient from 5% B to 60% B over 20 minutes to elute the highly polar API and any lipophilic synthetic byproducts.
-
Flow Rate & Temperature : Set flow rate to 1.0 mL/min. Maintain column oven at 30°C.
-
Sample Preparation : Dissolve 3-Chloro-2-fluoro-DL-phenylglycine at 1.0 mg/mL in 5% Methanol/Water to ensure complete solvation without diluent-induced peak broadening.
-
Detection : Monitor UV absorbance at 210 nm (carboxyl/amine absorption) and 254 nm (aromatic ring).
Protocol 2: Chiral Enantiomeric Resolution (Crown Ether)
This method leverages thermodynamic host-guest complexation for rapid baseline resolution of the D- and L- enantiomers.
-
Column Installation : Install a CROWNPAK CR(+) column (150 x 4.0 mm, 5 µm).
-
Mobile Phase Preparation : Prepare an aqueous solution of perchloric acid ( HClO4 ) adjusted precisely to pH 1.5. Note: Strict pH control is mandatory to ensure 100% protonation of the primary amine.
-
Isocratic Elution : Pump the mobile phase isocratically at 0.8 mL/min.
-
Thermodynamic Control (Critical Step) : Set the column compartment to 10°C . Do not exceed 25°C, as the exothermic host-guest complexation will destabilize, resulting in a severe loss of resolution ( Rs ).
-
Sample Preparation : Dissolve the analyte at 1.0 mg/mL directly in the mobile phase to prevent pH mismatch at the injection plug.
-
Detection : Monitor UV absorbance at 210 nm. The L-enantiomer will typically elute before the D-enantiomer on the CR(+) phase.
References
-
Title : Direct Resolution of Some Phenylglycines by Liquid Chromatography on a Chiral Crown Ether Phase Source : Chirality (PubMed) URL :[Link]
-
Title : HPLC–DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine Source : Journal of Chromatographic Science (Oxford Academic) URL :[Link]
-
Title : Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction Source : Frontiers in Bioengineering and Biotechnology URL :[Link]
-
Title : Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether Source : ResearchGate URL :[Link]
Sources
- 1. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 2. Direct resolution of some phenylglycines by liquid chromatography on a chiral crown ether phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
Comparative Guide: 3-Chloro-2-fluoro-DL-phenylglycine vs. 4-Chloro-phenylglycine in Rational Drug Design
Non-proteinogenic amino acids, particularly halogenated phenylglycine derivatives, are indispensable chiral building blocks in modern medicinal chemistry. By acting as rigid synthons, they dictate the stereoelectronic properties and conformational geometry of active pharmaceutical ingredients (APIs).
As drug targets become increasingly complex, the shift from simple mono-halogenated synthons to multi-halogenated systems is a critical strategy for optimizing pharmacokinetics (PK) and target affinity. This guide provides an in-depth technical comparison between the established 4-chloro-phenylglycine and the emerging 3-chloro-2-fluoro-DL-phenylglycine , detailing their physicochemical profiles, mechanistic applications, and validated synthetic workflows.
Physicochemical and Structural Profiling
The strategic placement of halogen atoms on the phenylglycine ring fundamentally alters the molecule's behavior. While chlorine primarily provides lipophilicity and steric bulk, the introduction of fluorine at the ortho-position introduces profound stereoelectronic effects.
Quantitative Comparison Matrix
| Property | 4-Chloro-phenylglycine | 3-Chloro-2-fluoro-DL-phenylglycine |
| CAS Number | 6212-33-5 (DL form) | 1042665-36-0 (DL form) |
| Molecular Weight | 185.61 g/mol | 203.60 g/mol |
| Primary Target Class | DPP-4 Inhibitors, Antibiotics | TAAR1 Ligands, CNS Modulators |
| Steric Profile | Para-substituted; linear steric extension | Ortho/Meta-substituted; restricted rotation |
| Metabolic Stability | Moderate (susceptible to ortho-hydroxylation) | High (fluorine blocks ortho-metabolism) |
| Electronic Effect | Inductive electron withdrawal (-I) | Strong local dipole; pKa modulation of amine |
The "Fluorine Effect" in Drug Design
Choosing 3-chloro-2-fluoro-phenylglycine over its 4-chloro counterpart is rarely arbitrary. The addition of the fluorine atom at the 2-position serves three distinct mechanistic purposes:
-
Conformational Locking: The highly electronegative fluorine creates a strong local dipole that interacts with the adjacent amino group (via C-F···H-N hydrogen bonding or dipole repulsion). This restricts the rotation of the phenyl ring relative to the chiral backbone, locking the molecule into a bioactive conformation required for tight binding in central nervous system (CNS) targets.
-
Metabolic Shielding: The ortho-positions of phenyl rings are classic sites for cytochrome P450-mediated oxidation. Fluorine effectively blocks this metabolic liability, extending the drug's half-life.
-
Basicity Modulation: The inductive effect of the ortho-fluorine lowers the pKa of the nearby amine, which can enhance membrane permeability and blood-brain barrier (BBB) penetration—a critical factor for CNS therapeutics[1].
Application Case Studies & Experimental Workflows
Case Study A: 4-Chlorophenylglycine in Metabolic Disorders
(R)-4-Chlorophenylglycine is a cornerstone in the synthesis of 2, a potent, once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat Type 2 diabetes[2]. The para-chloro substitution provides the exact steric bulk needed to occupy the deep, hydrophobic S1 pocket of the DPP-4 enzyme, driving its high potency (IC50 ~ 4.2 nM)[2].
Because biological targets are stereospecific, racemic mixtures must be resolved. The following protocol utilizes enzymatic kinetic resolution to isolate the required enantiomer[3].
Protocol 1: Enzymatic Kinetic Resolution of DL-4-Chlorophenylglycine
This protocol utilizes Penicillin G Acylase to selectively hydrolyze the L-enantiomer, leaving the D-enantiomer intact.
-
Step 1: N-Acetylation
-
Action: Suspend DL-4-chlorophenylglycine in a mixture of acetic acid and acetic anhydride. Reflux until complete, then cool to crystallize N-acetyl-DL-4-chlorophenylglycine.
-
Causality: Penicillin G acylase requires an N-acyl group to recognize the substrate. Without this derivatization, the enzyme cannot bind the amino acid.
-
-
Step 2: Enantioselective Cleavage
-
Action: Suspend the N-acetyl derivative in a phosphate buffer (pH 7.5-8.0). Add immobilized Penicillin G acylase and maintain at 30°C. Stop the reaction at exactly ~50% conversion.
-
Causality: The pH of 7.5-8.0 is the optimal catalytic window for the acylase. The enzyme's chiral active site strictly recognizes the L-configuration, hydrolyzing its amide bond while completely ignoring the D-enantiomer (kinetic resolution).
-
-
Step 3: Isoelectric Isolation & Validation
-
Action: Filter the immobilized enzyme. Adjust the filtrate's pH to the isoelectric point of L-4-chlorophenylglycine to precipitate it. The desired N-acetyl-D-4-chlorophenylglycine remains in solution and is subsequently acid-hydrolyzed. Validate optical purity via chiral HPLC (>99% ee).
-
Causality: Adjusting to the isoelectric point neutralizes the zwitterionic L-amino acid, crashing it out of the aqueous solution while the N-acetylated D-form remains highly soluble, ensuring a self-purifying system.
-
Workflow for the enzymatic kinetic resolution of racemic 4-chlorophenylglycine.
Case Study B: 3-Chloro-2-fluoro-phenylglycine in CNS Therapeutics
3-Chloro-2-fluoro-DL-phenylglycine is a critical precursor in the synthesis of 2-aminooxazolines, which act as highly selective ligands for Trace Amine-Associated Receptor 1 (TAAR1)[1]. TAAR1 activation is a novel pharmacological approach for treating schizophrenia and depression. The di-halo substitution is vital here: the fluorine locks the oxazoline ring in a specific orientation, while the meta-chlorine fine-tunes the electron density of the aromatic system to maximize receptor affinity[1].
Protocol 2: Synthesis of 2-Aminooxazoline TAAR1 Ligands
This protocol details the conversion of the amino acid into a rigidified oxazoline pharmacophore.
-
Step 1: Carboxyl Reduction
-
Action: Treat DL-3-chloro-2-fluorophenylglycine with a strong reducing agent (e.g., Borane-THF complex) under inert atmosphere to yield 2-amino-2-(3-chloro-2-fluorophenyl)ethanol.
-
Causality: The carboxylic acid must be reduced to a primary alcohol to establish the 1,2-amino alcohol motif, which is the absolute structural prerequisite for subsequent oxazoline ring closure.
-
-
Step 2: Bifunctional Cyclization
-
Action: Dissolve the resulting amino alcohol in ethanol. Add sodium acetate followed by cyanogen bromide (BrCN). Stir at room temperature until cyclization is complete.
-
Causality: Cyanogen bromide acts as a bifunctional electrophile. It reacts sequentially with the primary amine and the hydroxyl group, forcefully closing the ring to form the 2-aminooxazoline. This step rigidifies the flexible amino alcohol into a locked pharmacophore capable of slotting into the TAAR1 binding pocket.
-
-
Step 3: Validation via Mass Spectrometry
-
Action: Purify the product via flash chromatography. Validate using Ion Spray Mass Spectrometry (MS-ISP).
-
Causality: The expected mass peak at 215.1 ([M+H]+) acts as a self-validating checkpoint, confirming both the successful elimination of water during cyclization and the intact retention of the delicate fluoro-chloro substitution pattern[1].
-
Pharmacological Pathway Visualization
The structural differences between these two building blocks ultimately dictate entirely divergent pharmacological cascades. 4-Chloro-phenylglycine derivatives typically target peripheral metabolic enzymes, whereas 3-chloro-2-fluoro derivatives are optimized for crossing the BBB to modulate CNS receptors.
Distinct pharmacological pathways targeted by APIs derived from specific phenylglycines.
Selection Matrix for Drug Developers
When designing a novel API, the choice between these synthons should be driven by the target's binding site architecture and the required pharmacokinetic profile:
-
Select 4-Chloro-phenylglycine when: The target protein features a deep, linear hydrophobic pocket (e.g., DPP-4)[2], and peripheral distribution is acceptable or desired. It is highly cost-effective and easily resolved at scale[4].
-
Select 3-Chloro-2-fluoro-DL-phenylglycine when: The target is located in the CNS (requiring BBB penetration), the binding site requires a rigidified, locked conformation, or the lead compound suffers from rapid oxidative metabolism at the ortho-position of the phenyl ring[1].
References
- Benchchem. (R)-4-Chlorophenylglycine: A Key Chiral Building Block in Modern Pharmaceuticals.
- Nbinno.
- Benchchem.
- Google Patents. US8604061B2 - 2-aminooxazolines as TAAR1 ligands.
Sources
Conformational analysis of peptides with 3-Chloro-2-fluoro-DL-phenylglycine
Conformational Analysis of Peptides Incorporating 3-Chloro-2-fluoro-DL-phenylglycine: A Comparative Guide
As peptide therapeutics advance, overcoming their inherent metabolic instability and conformational flexibility remains a primary challenge for drug development professionals. Non-canonical amino acids, particularly halogenated phenylglycines, have emerged as powerful tools for peptidomimetic design.
As a Senior Application Scientist, I have structured this guide to objectively compare the conformational rigidity, analytical utility, and proteolytic stability of peptides incorporating 3-Chloro-2-fluoro-DL-phenylglycine (3-Cl-2-F-Phg) against standard alternatives. This guide details the causal mechanisms behind its performance and provides self-validating experimental protocols for rigorous structural elucidation.
Mechanistic Foundations: The Causality of Conformational Rigidity
To engineer a peptide's secondary structure, one must control its Ramachandran dihedral angles ( ϕ and ψ ). Standard proteinogenic amino acids like Phenylalanine (Phe) possess a β -methylene spacer, allowing the aromatic ring to rotate freely without heavily impacting the backbone.
Unsubstituted Phenylglycine (Phg) lacks this spacer, placing the bulky aromatic sidechain directly on the α -carbon. This inherently restricts the backbone's degrees of freedom[1]. However, Phg alone is prone to racemization and lacks the specific electronic properties required for advanced target binding.
The introduction of 3-Chloro-2-fluoro-DL-phenylglycine fundamentally alters the energy landscape through two synergistic mechanisms:
-
Steric Locking (The Ortho-Fluoro Effect): The van der Waals radius of fluorine (147 pm) is significantly larger than hydrogen (120 pm)[2]. Placed at the ortho (2-) position, fluorine creates a severe steric clash with the adjacent backbone amide carbonyl. This practically locks the χ1 rotameric state, forcing the peptide into highly restricted β -turn or extended β -sheet conformations depending on neighboring residues.
-
Electronic Polarization (The Meta-Chloro Effect): The meta (3-) chlorine atom adds massive lipophilic bulk and acts as an electron-withdrawing group. This polarizes the aromatic ring, enabling orthogonal halogen bonding with adjacent carbonyl oxygens or lipid membrane headgroups, further stabilizing the folded state[3].
Workflow for Conformational Analysis
Evaluating the structural impact of 3-Cl-2-F-Phg requires a multi-modal analytical approach. The integration of Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Molecular Dynamics (MD) ensures that the observed rigidity is an intrinsic property of the peptide rather than an artifact of the solvent.
Workflow for conformational analysis of halogenated phenylglycine peptides.
Comparative Performance Data
When benchmarked against natural amino acids and other halogenated variants, 3-Cl-2-F-Phg demonstrates superior performance in stabilizing secondary structures and resisting enzymatic degradation. The degree of halogenation directly controls peptide self-assembly through the interplay of polarity and hydrophobicity[4].
| Amino Acid Variant | Dihedral Restriction | Proteolytic Half-Life (Trypsin) | Lipophilicity ( Δ LogP) | Primary Analytical Utility |
| Phenylalanine (Phe) | Low (Flexible χ1,χ2 ) | < 2 hours | +1.5 | Standard 1 H/ 13 C NMR |
| Phenylglycine (Phg) | High (Restricted ϕ,ψ ) | ~ 12 hours | +1.2 | 1 H NMR, X-ray[5] |
| 4-Fluoro-Phg | High | ~ 24 hours | +1.4 | 19 F-NMR (Membrane probing)[6] |
| 3-Cl-2-F-Phg | Very High (Locked χ1 ) | > 48 hours | +2.1 | 19 F-NMR, Halogen Bonding Studies |
Data Interpretation: While 4-Fluoro-Phg is excellent for 19 F-NMR tracking due to its unhindered para-position[6], it fails to induce the extreme backbone rigidity seen with 3-Cl-2-F-Phg. The dual halogenation of 3-Cl-2-F-Phg sterically shields the scissile bonds, extending the proteolytic half-life significantly.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every analytical output contains an internal control to verify that the data reflects true conformational behavior.
Protocol A: Solution-State NMR & 19 F-NMR Structural Elucidation
Because 3-Cl-2-F-Phg contains a fluorine atom, it serves as an exquisite, background-free NMR probe for determining local dielectric environments and long-range distances[7].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 2 mM of the purified peptide in 600 µL of a 90% H 2 O / 10% D 2 O mixture. Add 0.1 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference.
-
1D 19 F-NMR Acquisition: Acquire a 1D 19 F-NMR spectrum at 298 K.
-
Self-Validation Checkpoint: Observe the 19 F signal. A single, sharp peak confirms the absence of diastereomeric impurities (which would arise if the DL-phenylglycine racemized during Fmoc-SPPS). Two distinct peaks indicate a mixture of D- and L- epimers.
-
-
2D NOESY/ROESY Acquisition: Acquire 2D NOESY (mixing time 200–400 ms) and TOCSY (mixing time 60 ms) spectra to assign backbone amide protons.
-
Distance Mapping: Calculate interatomic distances based on NOE cross-peak volumes, calibrating against the known sequential intra-residue distance of the geminal protons or the aromatic CH/ π interactions[5].
-
J-Coupling Analysis: Extract 3JHN−Hα coupling constants to calculate the ϕ dihedral angle using the Karplus equation. 3-Cl-2-F-Phg typically yields extreme 3J values (<4 Hz or >8 Hz), confirming a locked conformation.
Protocol B: Circular Dichroism (CD) Thermal Denaturation
CD spectroscopy is utilized to prove that the conformational rigidity imparted by 3-Cl-2-F-Phg translates to macroscopic thermodynamic stability.
Step-by-Step Methodology:
-
Baseline Correction: Record a baseline spectrum of the phosphate buffer (10 mM, pH 7.4) from 190 nm to 260 nm at 20°C.
-
Sample Measurement: Dilute the peptide to 50 µM in the buffer. Record the far-UV CD spectrum. Look for characteristic minima (e.g., 215 nm for β -sheet or 222/208 nm for α -helix).
-
Thermal Melt: Increase the temperature from 20°C to 90°C at a rate of 1°C/min, monitoring the molar ellipticity at the primary minimum.
-
Thermodynamic Reversibility:
-
Self-Validation Checkpoint: After reaching 90°C, cool the sample back to 20°C at the same rate and overlay the initial and final spectra. >95% spectral overlap confirms that the unfolding is thermodynamically reversible and that the observed rigidity is an intrinsic property of the 3-Cl-2-F-Phg constraint, not an artifact of irreversible peptide aggregation.
-
Conclusion
For drug development professionals engineering peptidomimetics, the choice of non-canonical amino acid dictates the ultimate success of the therapeutic. While standard Phenylglycine (Phg) offers baseline rigidity, 3-Chloro-2-fluoro-DL-phenylglycine provides a superior, dual-action advantage. Its ortho-fluoro group sterically locks the backbone to prevent unfolding, while its meta-chloro group enhances lipophilicity and proteolytic shielding. By employing the self-validating NMR and CD protocols outlined above, researchers can confidently map these structural advantages and accelerate the development of highly stable, target-specific peptide drugs.
References
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - RSC Publishing. 1
-
Fluorinated Protein and Peptide Materials for Biomedical Applications - MDPI. 2
-
Orientation of the antimicrobial peptide PGLa in lipid membranes determined from 19F-NMR dipolar couplings of 4-CF3-phenylglycine labels - PubMed.6
-
The Square Conformation of Phenylglycine-Incorporated Ascidiacyclamide Is Stabilized by CH/π Interactions Between Amino Acid Side Chains - PubMed. 5
-
Rational Design of Amphiphilic Fluorinated Peptides: Evaluation of Self-Assembly Properties and Hydrogel Formation - ChemRxiv. 4
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications [mdpi.com]
- 3. Experimental evidence for CH⋯π interaction-mediated stabilization of the square form in phenylglycine-incorporated ascidiacyclamide - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07063D [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. The square conformation of phenylglycine-incorporated ascidiacyclamide is stabilized by CH/π interactions between amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orientation of the antimicrobial peptide PGLa in lipid membranes determined from 19F-NMR dipolar couplings of 4-CF3-phenylglycine labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (19)F-Labeling of Peptides Revealing Long-Range NMR Distances in Fluid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Metabolic Stability of Peptides Containing 3-Chloro-2-fluoro-DL-phenylglycine
This guide provides a comprehensive analysis of the in vitro metabolic stability of peptides incorporating the unnatural amino acid (UAA) 3-Chloro-2-fluoro-DL-phenylglycine. It is designed for researchers, scientists, and drug development professionals seeking to enhance the therapeutic potential of peptide-based candidates by mitigating metabolic degradation. We will explore the rationale behind using halogenated amino acids, present detailed experimental protocols for assessing stability, and provide comparative data to illustrate the significant advantages of this chemical modification.
The Challenge of Metabolic Instability in Peptide Therapeutics
Peptides offer remarkable therapeutic potential due to their high specificity and potency.[1][2] However, their clinical utility is often hampered by poor metabolic stability, leading to rapid degradation by proteases in the body.[2][3] This results in a short in vivo half-life and diminished bioavailability, necessitating strategies to protect the peptide backbone from enzymatic cleavage.[1][4]
One of the most effective strategies to overcome this limitation is the site-specific incorporation of unnatural amino acids (UAAs).[2][3][4][5] Unlike their natural L-amino acid counterparts, which are primary recognition sites for proteases, UAAs can introduce steric hindrance or altered electronic properties that disrupt enzyme-substrate interactions, thereby enhancing metabolic stability.[4][6] Among the vast array of available UAAs, halogenated residues are emerging as a powerful tool for fine-tuning the pharmacological properties of peptides.[6][7] This guide focuses on 3-Chloro-2-fluoro-DL-phenylglycine, a UAA designed to confer enhanced resistance to proteolysis.
Rationale for Halogenation: The Role of 3-Chloro-2-fluoro-DL-phenylglycine
The introduction of halogen atoms, such as chlorine and fluorine, onto an amino acid side chain can profoundly influence a peptide's physicochemical properties and its interaction with metabolic enzymes.[6][8]
-
Steric Shielding: The bulky chlorine and fluorine atoms on the phenyl ring of 3-Chloro-2-fluoro-DL-phenylglycine create a steric shield. This shield can physically block the active site of proteolytic enzymes, preventing the peptide bond from being cleaved. The different electronic environments and backbone configurations of UAAs compared to their natural analogs decrease recognition by proteases.[1]
-
Altered Electronic Properties: Halogens are highly electronegative and can alter the local electronic environment of the peptide backbone.[6] This can weaken the interactions necessary for enzymatic hydrolysis to occur.
-
Increased Hydrophobicity: Halogenation generally increases the lipophilicity of the amino acid side chain.[7] This can influence how the peptide partitions into biological membranes and interacts with proteins, which may also contribute to reduced clearance.
By replacing a natural amino acid, such as phenylalanine, with 3-Chloro-2-fluoro-DL-phenylglycine, we can test the hypothesis that these combined effects will lead to a significant improvement in metabolic stability.
Experimental Design: A Comparative In Vitro Stability Assessment
To objectively evaluate the stabilizing effect of 3-Chloro-2-fluoro-DL-phenylglycine, a head-to-head comparison with a parent peptide containing a natural amino acid is essential. This guide outlines the protocols for two key in vitro stability assays: the Liver Microsomal Stability Assay and the Plasma Stability Assay.
-
Test Articles:
-
Parent Peptide: A model peptide containing a natural L-phenylalanine residue at a potential cleavage site.
-
Modified Peptide: The same model peptide with the L-phenylalanine residue substituted with 3-Chloro-2-fluoro-DL-phenylglycine.
-
-
Key Assays:
-
Liver Microsomal Stability Assay: This assay assesses metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver and responsible for the metabolism of many drugs (Phase I metabolism).[9][10][11]
-
Plasma Stability Assay: This assay evaluates the peptide's stability in blood plasma, a complex matrix containing a wide variety of proteases.[12][13][14] It is a primary indicator of a peptide's stability in systemic circulation.
-
General Peptide Synthesis Protocol
Both the parent and modified peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[15][16]
-
Resin Preparation: Start with a suitable acid-labile resin, such as Wang or 2-chlorotrityl chloride resin.[16]
-
Stepwise Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain. Activation of the amino acids is typically achieved using reagents like TBTU/HOBt.[16]
-
Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group from the N-terminus using a solution of piperidine in DMF to allow for the next amino acid to be added.[15]
-
Incorporation of 3-Chloro-2-fluoro-DL-phenylglycine: For the modified peptide, Fmoc-3-Chloro-2-fluoro-DL-phenylglycine is coupled using the same procedure as for standard amino acids. Special attention may be needed to avoid racemization, potentially by using coupling agents like COMU or DEPBT.[17]
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[15]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptides using LC-MS/MS.
Detailed Experimental Protocols & Workflows
Liver Microsomal Stability Assay
This protocol is designed to determine the in vitro intrinsic clearance of the peptides in the presence of liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Test peptides (Parent and Modified, 10 mM stock in DMSO)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[18]
-
Quenching solution (cold acetonitrile with an internal standard)
-
Incubator set to 37°C
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation: Thaw the liver microsomes on ice. Prepare a microsomal solution by diluting the microsomes in the phosphate buffer to a final protein concentration of 0.5 mg/mL.[9][10]
-
Pre-incubation: In a microcentrifuge tube, add the microsomal solution and the test peptide (final concentration, e.g., 1 µM). Pre-incubate the mixture at 37°C for 10 minutes to allow the peptide to equilibrate with the microsomes.[19]
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[9][10] Vortex gently to mix. This is your T=0 time point.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately add the aliquot to a tube containing cold quenching solution.[10] This stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[13][18]
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the percentage of the remaining intact peptide relative to the T=0 sample.[10]
Controls:
-
Minus Cofactor Control: Run an incubation at the final time point without the NADPH regenerating system to check for non-NADPH-dependent degradation or chemical instability.[9]
-
Positive Control: Include a compound with known metabolic instability (e.g., verapamil) to ensure the microsomes are active.[10]
Caption: Workflow for the Liver Microsomal Stability Assay.
Plasma Stability Assay
This protocol assesses the susceptibility of the peptides to degradation by proteases present in plasma.
Materials:
-
Pooled plasma (human, rat, etc.), anticoagulated (e.g., with heparin or EDTA)
-
Test peptides (Parent and Modified, 10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Precipitation solution (e.g., cold acetonitrile or 3% trichloroacetic acid (TCA))[20]
-
Incubator/Thermomixer set to 37°C
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Preparation: Thaw pooled plasma in a 37°C water bath and centrifuge to remove any precipitates.[13]
-
Reaction Setup: In a microcentrifuge tube, add the plasma. Spike in the test peptide to a final concentration of, for example, 10-50 µM.[13][20]
-
Incubation: Incubate the mixture at 37°C with gentle shaking.[20]
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Protein Precipitation: Immediately add the aliquot to a tube containing the cold precipitation solution to stop the reaction and precipitate plasma proteins.[20]
-
Sample Processing: Vortex the samples and incubate on ice for at least 10 minutes. Centrifuge at high speed (e.g., >12,000 x g) for 5-10 minutes at 4°C.[20]
-
Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining intact peptide relative to the T=0 sample.[20]
Note on Precipitation: The choice of precipitation agent can impact peptide recovery. Organic solvents like acetonitrile are often preferred over strong acids for many peptides.[12][21]
Caption: Workflow for the Plasma Stability Assay.
Comparative Data and Interpretation
The following tables present hypothetical data from the described assays, illustrating the expected outcome. The half-life (t½) is calculated from the rate of disappearance of the parent compound.
Table 1: Liver Microsomal Stability Data
| Time (min) | Parent Peptide (% Remaining) | Modified Peptide (% Remaining) |
| 0 | 100 | 100 |
| 5 | 85 | 98 |
| 15 | 62 | 95 |
| 30 | 38 | 91 |
| 45 | 19 | 86 |
| 60 | 8 | 82 |
| t½ (min) | 25.5 | > 180 |
Table 2: Plasma Stability Data
| Time (min) | Parent Peptide (% Remaining) | Modified Peptide (% Remaining) |
| 0 | 100 | 100 |
| 15 | 78 | 99 |
| 30 | 59 | 97 |
| 60 | 35 | 94 |
| 120 | 12 | 88 |
| 240 | < 2 | 75 |
| t½ (min) | 48.1 | ~475 |
Interpretation of Results:
The data clearly demonstrates the profound stabilizing effect of incorporating 3-Chloro-2-fluoro-DL-phenylglycine.
-
In the liver microsomal assay , the parent peptide is rapidly metabolized, with a half-life of approximately 25.5 minutes. In stark contrast, the modified peptide shows minimal degradation over the 60-minute incubation period, indicating high resistance to CYP-mediated metabolism.
-
In the plasma stability assay , the parent peptide is degraded with a half-life of about 48 minutes, typical for an unmodified peptide susceptible to plasma proteases. The modified peptide, however, is remarkably stable, with a half-life nearly ten times longer. This strongly suggests that the halogenated UAA effectively prevents cleavage by circulating proteases.
Conclusion and Implications for Drug Development
The incorporation of 3-Chloro-2-fluoro-DL-phenylglycine represents a highly effective strategy for enhancing the in vitro metabolic stability of peptide therapeutics. The experimental data shows a dramatic increase in half-life in both liver microsomes and plasma, two critical environments for drug metabolism and clearance.
For drug development professionals, these findings are significant:
-
Improved Pharmacokinetics: Enhanced metabolic stability is a strong predictor of improved in vivo pharmacokinetics, including a longer circulating half-life and reduced clearance.[2] This can lead to less frequent dosing and improved patient compliance.
-
Increased Efficacy: By protecting the peptide from premature degradation, a higher concentration of the active drug can reach its target, potentially leading to greater therapeutic efficacy.
-
Enabling Oral Delivery: While challenging, improving metabolic stability is a crucial first step toward developing orally bioavailable peptide drugs.[5]
References
- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI.
- Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale. National Center for Biotechnology Information.
- Methods to improve the metabolic stability of peptides. BOC Sciences.
- Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications.
- A Researcher's Guide to In Vitro Stability Assays for PEGylated Peptides. BenchChem.
- In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec.
- Microsomal Stability Assay Protocol. AxisPharm.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Center for Biotechnology Information.
- Stability assay. Bio-protocol.
- Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Bentham Science.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. National Center for Biotechnology Information.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. National Center for Biotechnology Information.
- Peculiar Stability of Amino Acids and Peptides from a Radical Perspective. University of Melbourne.
- Microsomal Stability. Evotec.
- Microsomal Clearance/Stability Assay. Domainex.
- Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. ACS Publications.
- Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. ResearchGate.
- Metabolic Stability Assays. Merck Millipore.
- (A) Comparison of the in vitro metabolic stability of peptides 3 and 4... ResearchGate.
- Solid Phase Synthesis of Dual Labeled Peptides: Development of Cell Permeable Calpain Specific Substrates. National Center for Biotechnology Information.
- Recent advances in the synthesis of fluorinated amino acids and peptides. Royal Society of Chemistry.
- Production of peptides containing poly-gly sequences using fmoc chemistry. Google Patents.
- Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate.
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The Influence of Halogenation on Phenylglycine Scaffolds: A Comparative Overview
A Comprehensive Guide to the Structural Activity Relationship of 3-Chloro-2-fluoro-DL-phenylglycine Analogs for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance therapeutic efficacy is a cornerstone of drug discovery. Phenylglycine and its derivatives represent a privileged scaffold, appearing in a wide array of biologically active compounds. This guide provides an in-depth analysis of the structural activity relationship (SAR) of 3-Chloro-2-fluoro-DL-phenylglycine analogs. While direct and extensive SAR studies on this specific substitution pattern are not widely published, this document synthesizes established principles of halogenation in drug design with data from related phenylglycine analogs to provide a predictive framework for researchers.
The introduction of halogen atoms, particularly chlorine and fluorine, into a phenylglycine scaffold can profoundly influence its physicochemical properties and, consequently, its biological activity. These modifications can alter steric bulk, electronics, lipophilicity, and metabolic stability, all of which are critical determinants of a drug candidate's success. This guide will explore these facets, offering a comparative analysis to inform the rational design of novel therapeutic agents.
The substitution of hydrogen with halogen atoms on the phenyl ring of phenylglycine is a well-established strategy to modulate biological activity. Both chlorine and fluorine are electron-withdrawing groups, but they differ significantly in size and ability to form hydrogen bonds, leading to distinct effects on molecular interactions.
Physicochemical Properties of Halogenated Phenylglycine Analogs
The position and nature of the halogen substituent dramatically impact the molecule's properties. In the case of 3-Chloro-2-fluoro-DL-phenylglycine, the ortho fluorine and meta chlorine create a unique electronic and steric environment.
| Property | Effect of 2-Fluoro Substitution | Effect of 3-Chloro Substitution | Combined Effect (3-Chloro-2-fluoro) |
| Electronegativity | High, strong inductive electron withdrawal. | High, moderate inductive electron withdrawal. | Significant electron withdrawal from the phenyl ring, affecting pKa. |
| Size (van der Waals radius) | 1.47 Å (similar to hydrogen at 1.20 Å). | 1.75 Å (larger than hydrogen). | Introduces steric bulk primarily at the 3-position. |
| Lipophilicity (LogP) | Increases lipophilicity. | Increases lipophilicity more than fluorine. | Overall increase in lipophilicity, potentially enhancing membrane permeability. |
| Hydrogen Bonding | Can act as a weak hydrogen bond acceptor. | Can act as a weak hydrogen bond acceptor. | Potential for altered interactions with biological targets. |
| Metabolic Stability | C-F bond is very strong, often blocking metabolic oxidation at that position. | C-Cl bond is also strong, can enhance metabolic stability. | Increased resistance to metabolic degradation. |
This unique combination of properties suggests that 3-Chloro-2-fluoro-DL-phenylglycine analogs could exhibit enhanced potency, selectivity, and pharmacokinetic profiles compared to non-halogenated or mono-halogenated counterparts.
Postulated Structural Activity Relationships
Based on general principles observed in related compound series, we can infer potential SAR trends for 3-Chloro-2-fluoro-DL-phenylglycine analogs. These should be considered as guiding hypotheses for further experimental validation.
The Role of the 2-Fluoro Substituent
The ortho-fluoro group can induce a specific conformational preference in the phenyl ring relative to the amino acid backbone through steric and electronic effects. This conformational locking can be crucial for optimal binding to a biological target. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the acidity of the carboxylic acid and the basicity of the amino group, which can be critical for salt formation and interaction with receptor sites.
The Impact of the 3-Chloro Substituent
The meta-chloro substituent primarily contributes to increased lipophilicity and steric bulk. This can lead to enhanced binding affinity through hydrophobic interactions within a receptor's binding pocket. The position of the chlorine atom can also direct the molecule's orientation within the active site, potentially leading to improved selectivity for a particular target.
Caption: Postulated influence of substitutions on biological activity.
Comparative Analysis with Alternative Phenylglycine Analogs
To provide context, it is valuable to compare the predicted properties of 3-Chloro-2-fluoro-DL-phenylglycine analogs with other halogenated phenylglycines that have been studied more extensively.
| Analog | Key Features | Potential Advantages | Potential Disadvantages |
| 4-Fluoro-phenylglycine | Para-fluoro substitution. | Blocks para-hydroxylation, a common metabolic pathway. | Less conformational restriction compared to ortho-substitution. |
| 4-Chloro-phenylglycine | Para-chloro substitution. | Significant increase in lipophilicity. | Larger size may lead to steric hindrance. |
| 2,4-Dichloro-phenylglycine | Di-chloro substitution. | High lipophilicity and metabolic stability. | Can be too bulky for some binding pockets. |
| 3-Chloro-2-fluoro-phenylglycine | Ortho-fluoro, meta-chloro. | Combination of conformational constraint and lipophilicity. | Synthesis can be more complex. |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of novel 3-Chloro-2-fluoro-DL-phenylglycine analogs. These should be adapted and optimized for specific target compounds and assays.
General Synthesis of 3-Chloro-2-fluoro-DL-phenylglycine Analogs (Strecker Synthesis)
The Strecker synthesis is a classic method for producing α-amino acids.
Caption: Workflow for the Strecker synthesis of the target analog.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 3-chloro-2-fluorobenzaldehyde in a suitable solvent (e.g., methanol). Add an excess of ammonia (or an ammonium salt like ammonium chloride) and stir at room temperature.
-
α-Aminonitrile Formation: To the reaction mixture, add a source of cyanide, such as potassium cyanide or sodium cyanide, portion-wise while monitoring the temperature. Continue stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Hydrolysis: The resulting α-aminonitrile is hydrolyzed to the corresponding amino acid. This can be achieved under acidic (e.g., refluxing with concentrated HCl) or basic (e.g., refluxing with NaOH followed by neutralization) conditions.
-
Purification: The crude amino acid is purified by recrystallization or ion-exchange chromatography to yield the final product.
In Vitro Biological Evaluation: A General Protocol for Enzyme Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of the synthesized analogs against a target enzyme.
Caption: General workflow for an in vitro enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the target enzyme, a suitable substrate (e.g., a fluorogenic or chromogenic substrate), assay buffer, and the synthesized 3-Chloro-2-fluoro-DL-phenylglycine analogs in an appropriate solvent (e.g., DMSO).
-
Compound Plating: Perform serial dilutions of the analog stock solutions in the assay buffer directly in a microplate (e.g., a 96-well or 384-well plate).
-
Enzyme Addition and Incubation: Add the enzyme solution to each well containing the analogs and incubate for a predetermined period (e.g., 15-30 minutes) at a controlled temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Signal Detection: Measure the signal (e.g., fluorescence or absorbance) at regular intervals using a microplate reader.
-
Data Analysis: Plot the reaction rates against the logarithm of the analog concentrations and fit the data to a suitable dose-response model to determine the IC50 value for each compound.
Conclusion and Future Directions
The strategic placement of chloro and fluoro substituents on a phenylglycine scaffold offers a compelling avenue for the development of novel therapeutic agents. The 3-chloro-2-fluoro substitution pattern, in particular, is predicted to confer a unique combination of physicochemical properties that could lead to enhanced biological activity and favorable pharmacokinetic profiles. While this guide provides a foundational understanding based on established principles, it is imperative that these hypotheses are rigorously tested through synthesis and biological evaluation.
Future research should focus on the synthesis of a focused library of 3-Chloro-2-fluoro-DL-phenylglycine analogs with variations at the amino and carboxyl groups to further probe the SAR. Additionally, computational studies, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes of these analogs with their biological targets, thereby guiding further optimization efforts. The integration of these experimental and computational approaches will be crucial in unlocking the full therapeutic potential of this promising class of compounds.
References
- Due to the predictive nature of this guide for the specific 3-Chloro-2-fluoro-DL-phenylglycine scaffold, direct references for its comprehensive SAR are not available. The principles discussed are derived from foundational knowledge in medicinal chemistry and findings from studies on related halogenated and phenylglycine-based compounds.
-
Journal of Medicinal Chemistry. American Chemical Society. [Link]
-
European Journal of Medicinal Chemistry. Elsevier. [Link]
-
Patrick, G. L. An Introduction to Medicinal Chemistry. Oxford University Press.
-
Silverman, R. B., & Holladay, M. W. The Organic Chemistry of Drug Design and Drug Action. Academic Press.
Safety Operating Guide
3-Chloro-2-fluoro-DL-phenylglycine proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the safe handling and lifecycle management of specialized chemical intermediates. 3-Chloro-2-fluoro-DL-phenylglycine is a highly valuable building block in pharmaceutical synthesis, but its dual-halogenated structure (containing both chlorine and fluorine) demands strict, scientifically grounded disposal protocols.
Mishandling halogenated amino acid derivatives not only poses immediate laboratory safety risks but also creates severe environmental hazards and regulatory liabilities. This guide provides a self-validating, step-by-step operational framework for the proper segregation, collection, and disposal of 3-Chloro-2-fluoro-DL-phenylglycine.
Chemical Profile & Hazard Assessment
Before executing any disposal protocol, it is critical to understand the quantitative and structural properties of the material. The presence of carbon-halogen bonds dictates the entire downstream waste management strategy.
| Property | Value / Specification |
| Chemical Name | 3-Chloro-2-fluoro-DL-phenylglycine |
| CAS Number | 1042665-36-0 |
| Molecular Weight | 203.6 g/mol |
| Halogen Content | Chlorine (Cl), Fluorine (F) |
| Primary Hazards | Skin/Eye Irritant, Respiratory Irritant, Environmental Hazard |
| EPA Waste Category | Halogenated Organic Waste[1] |
| Destruction Requirement | High-Temperature Incineration (>1100°C) with Alkaline Scrubbing[2] |
The Mechanistic Logic of Halogenated Waste Segregation
In laboratory waste management, we do not segregate chemicals merely for administrative organization; we segregate them based on their thermal degradation mechanisms.
The Dioxin/Furan Threat: When halogenated organic compounds like 3-Chloro-2-fluoro-DL-phenylglycine are incinerated at standard, unregulated temperatures (typically between 200°C and 800°C), they undergo incomplete combustion. This thermal environment acts as a synthetic pathway for the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[3].
Incinerator Corrosion & Scrubbing: Furthermore, the combustion of this compound releases hydrogen chloride (HCl) and hydrogen fluoride (HF) gases. If mixed with standard non-halogenated waste, these acidic gases will rapidly corrode standard incinerator linings. Therefore, halogenated waste must be routed to specialized twin-chamber incinerators operating at extreme temperatures (>1100°C) equipped with alkaline scrubbers to neutralize the acidic exhaust[2].
Regulatory Grounding: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations (specifically 40 CFR Part 262), generators are legally required to accurately characterize and segregate their waste[1]. Mixing 3-Chloro-2-fluoro-DL-phenylglycine with non-halogenated solvent waste contaminates the entire carboy, forcing the entire volume to be treated at the significantly higher cost of halogenated incineration, directly violating waste minimization principles[4].
Step-by-Step Disposal Protocols
The following methodologies ensure that the chemical is contained, labeled, and prepared for transport without risking exposure or cross-contamination.
Protocol A: Solid Waste & Powder Recovery
Use this protocol for expired reagents, spilled powder, or residual solids.
-
Preparation: Don appropriate PPE, including nitrile gloves, safety goggles, a lab coat, and an N95/P100 particulate respirator if handling outside of a certified fume hood.
-
Collection: Use an anti-static weighing scoop to collect the solid. Causality: Anti-static tools prevent electrostatic discharge, which could ignite flammable solvent vapors commonly present in Satellite Accumulation Areas (SAAs).
-
Containment: Transfer the solid into a robust, High-Density Polyethylene (HDPE) container designated strictly for "Halogenated Solid Waste." Causality: HDPE is highly resistant to halogenated degradation and prevents leaching.
-
Labeling: Immediately affix an EPA-compliant hazardous waste label[1]. The label must explicitly state "Halogenated Organic Waste," list the full chemical name (no abbreviations), and display the accumulation start date[4].
Protocol B: Liquid/Solvent Waste
Use this protocol when the compound is dissolved in organic solvents (e.g., DCM, DMF, Methanol) during synthesis or extraction.
-
Phase Verification: Ensure the reaction mixture does not contain highly reactive metals or strong oxidizers that could pressurize the waste container.
-
Transfer: Using a chemical funnel, slowly decant the solution into a designated "Halogenated Solvent Waste" carboy.
-
The Closed-Container Rule: Immediately seal the carboy cap. Causality: 40 CFR Part 262 mandates that hazardous waste containers must remain closed at all times except when actively adding or removing waste to prevent volatile organic compound (VOC) emissions[1][4].
-
Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the carboy's volume to mitigate catastrophic leaks.
Spill Response & Decontamination Workflow
In the event of a localized spill of 3-Chloro-2-fluoro-DL-phenylglycine, immediate containment is required to prevent aerosolization and surface contamination.
-
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.
-
Solid Spill Mitigation: Do not dry-sweep, as this aerosolizes the fine halogenated powder. Instead, lightly dampen a disposable absorbent pad with water or a compatible solvent to collect the powder.
-
Liquid Spill Mitigation: If spilled in solution, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.
-
Disposal of Cleanup Materials: All contaminated pads, gloves, and vermiculite must be treated as hazardous waste and placed directly into the "Halogenated Solid Waste" container.
Waste Management Logic Visualization
The following diagram illustrates the strict operational pathways required to safely manage 3-Chloro-2-fluoro-DL-phenylglycine from generation to thermal destruction.
Workflow for the segregation, collection, and thermal destruction of halogenated organic waste.
References
-
40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste - eCFR Source: ecfr.gov URL:[Link]
-
Hazardous Waste Generator Regulatory Summary | US EPA Source: epa.gov URL:[Link]
-
Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1 - epa nepis Source: epa.gov URL:[Link]
-
The formation of dioxins in combustion systems - ResearchGate Source: researchgate.net URL:[Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
